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Core Science & Biosynthesis

Foundational

Introduction: The Emergence of Thienoindazoles in Medicinal Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of Thieno[g]indazole Scaffolds A Note to the Reader: The specific heterocyclic system, 1H,4H,5H-thieno[2,3-g]indazole, is not described in the current s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Thieno[g]indazole Scaffolds

A Note to the Reader: The specific heterocyclic system, 1H,4H,5H-thieno[2,3-g]indazole, is not described in the current scientific literature. This guide, therefore, provides a comprehensive overview of the closely related and biologically significant thienoindazole isomers, which are of considerable interest in medicinal chemistry. The principles and methodologies discussed herein are directly applicable to the study of novel heterocyclic systems like the one requested.

The fusion of a thiophene ring with an indazole core gives rise to a class of heterocyclic compounds known as thienoindazoles. These scaffolds have garnered significant attention in the field of drug discovery due to their unique three-dimensional architecture and their ability to interact with a variety of biological targets. The indazole moiety itself is a well-established pharmacophore, present in a number of approved drugs and clinical candidates.[1] The addition of a thiophene ring can modulate the electronic properties, lipophilicity, and metabolic stability of the parent indazole, making thienoindazoles attractive candidates for the development of novel therapeutics.

Derivatives of thienoindazoles have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases.[2][3] Their biological activity is often attributed to their ability to act as bioisosteres of other bicyclic systems, such as indoles or benzothiophenes, allowing them to bind to protein targets with high affinity and selectivity. This guide will provide an in-depth exploration of the synthesis, physicochemical properties, and biological applications of key thienoindazole isomers, with a focus on their potential in modern drug development.

Synthesis of the Thienoindazole Core

The construction of the thienoindazole ring system can be achieved through several synthetic strategies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. A common approach involves the construction of a substituted thiophene ring onto a pre-existing indazole precursor, or vice versa.

Representative Synthetic Protocol: Synthesis of Thieno[3,2-e]indazole Derivatives

A reported method for the synthesis of thieno[3,2-e]indazole derivatives involves the reaction of cyclohexane-1,3-dione with aromatic aldehydes to form 2-aryllidenecyclohexane-1,3-dione intermediates.[3] These intermediates can then undergo further cyclization and aromatization steps to yield the final thienoindazole core.

Step-by-Step Methodology:

  • Synthesis of 2-aryllidenecyclohexane-1,3-dione (3a-c):

    • A mixture of cyclohexane-1,3-dione (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) is dissolved in a suitable solvent, such as ethanol.

    • A catalytic amount of a base, such as piperidine, is added to the mixture.

    • The reaction is stirred at room temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired 2-aryllidenecyclohexane-1,3-dione intermediate.

  • Synthesis of Thieno[3,2-e]indazole Derivatives:

    • The 2-aryllidenecyclohexane-1,3-dione intermediate (1.0 eq) is reacted with a suitable sulfur source, such as Lawesson's reagent, in a high-boiling solvent like toluene or xylene.

    • A hydrazine source is then added to facilitate the formation of the pyrazole ring.

    • The reaction mixture is heated under reflux for several hours.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired thieno[3,2-e]indazole derivative.[3]

Synthesis of Thieno[3,2-e]indazole Derivatives cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization and Aromatization Cyclohexane-1,3-dione Cyclohexane-1,3-dione 2-Aryllidenecyclohexane-1,3-dione 2-Aryllidenecyclohexane-1,3-dione Cyclohexane-1,3-dione->2-Aryllidenecyclohexane-1,3-dione Piperidine, Ethanol Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->2-Aryllidenecyclohexane-1,3-dione Thieno[3,2-e]indazole Thieno[3,2-e]indazole 2-Aryllidenecyclohexane-1,3-dione->Thieno[3,2-e]indazole 1. Lawesson's Reagent 2. Hydrazine Source, Reflux

Caption: A generalized workflow for the synthesis of thieno[3,2-e]indazole derivatives.

Physicochemical and Spectroscopic Properties

The physicochemical properties of thienoindazoles are influenced by the nature and position of substituents on the heterocyclic core. Generally, these compounds are crystalline solids with moderate to low solubility in water and good solubility in organic solvents.

PropertyTypical Value/CharacteristicReference
Molecular Weight Varies with substitutionN/A
Melting Point Typically in the range of 150-250 °C[4]
Solubility Soluble in DMSO, DMF, and chlorinated solventsN/A
pKa The indazole nitrogen can be protonated or deprotonated[1]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectra of thienoindazoles are characterized by signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene and thiophene rings. The chemical shifts are influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectra provide information about the carbon framework of the molecule. The chemical shifts of the carbons in the heterocyclic rings are diagnostic.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups, such as N-H stretching vibrations in unsubstituted indazoles.

Chemical Reactivity and Derivatization

The thienoindazole scaffold possesses several sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce various substituents. This is a common strategy to modulate the pharmacokinetic properties of the molecule.

  • Electrophilic Aromatic Substitution: The benzene and thiophene rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, although the regioselectivity can be complex.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halogenated thienoindazoles are valuable intermediates for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide range of aryl, alkyl, and amino groups.

Reactivity of Thienoindazole Core Thienoindazole_Core Thienoindazole Core N-H C-H Aromatic Ring N_Alkylation N-Alkylation/Arylation Thienoindazole_Core:N1->N_Alkylation R-X, Base Electrophilic_Substitution Electrophilic Aromatic Substitution Thienoindazole_Core:C3->Electrophilic_Substitution E+ Thienoindazole_Core:Ar->Electrophilic_Substitution E+ Cross_Coupling Cross-Coupling (after halogenation) Thienoindazole_Core:Ar->Cross_Coupling Pd Catalyst, Coupling Partner

Caption: Key sites of chemical reactivity on the thienoindazole scaffold.

Applications in Medicinal Chemistry and Drug Development

Thienoindazole derivatives have emerged as a promising class of compounds in drug discovery, with notable activity in oncology.

Thieno[2,3-e]indazoles as Selective Estrogen Receptor Degraders (SERDs)

In the context of estrogen receptor-positive (ERα+) breast cancer, thieno[2,3-e]indazole derivatives have been developed as potent and orally bioavailable selective estrogen receptor degraders (SERDs).[2][5] These compounds function by binding to the estrogen receptor and inducing its degradation, thereby offering a therapeutic advantage over traditional estrogen antagonists, particularly in cases of acquired resistance.

One study reported the optimization of a lead compound by replacing a 6-hydroxybenzothiophene moiety with a 6H-thieno[2,3-e]indazole scaffold.[5] This modification led to compounds with improved pharmacological profiles, including enhanced growth inhibition of cancer cells, potent ERα degradation, and favorable pharmacokinetic properties.[2] The thieno[2,3-e]indazole core was shown to effectively mimic the interactions of the original phenolic group within the ligand-binding domain of the estrogen receptor.[5]

Thieno[3,2-e]indazoles as Antiproliferative Agents

Derivatives of the thieno[3,2-e]indazole isomer have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[3] Studies have shown that these compounds can exhibit potent cytotoxicity, with their activity being dependent on the substitution pattern on the aryl moiety and any attached heterocyclic rings.[3] Molecular docking studies have suggested that these compounds may exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival.

Conclusion and Future Perspectives

The thienoindazole scaffold represents a versatile and promising platform for the design of novel therapeutic agents. While the specific isomer 1H,4H,5H-thieno[2,3-g]indazole remains to be explored, the successful development of related isomers highlights the potential of this chemical space. Future research in this area will likely focus on:

  • The development of novel and efficient synthetic routes to access a wider range of thienoindazole isomers and their derivatives.

  • A deeper exploration of the structure-activity relationships to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

  • The evaluation of thienoindazole derivatives against a broader range of biological targets to uncover new therapeutic applications.

As our understanding of the chemical biology of these fascinating heterocyclic systems grows, so too will their potential to address unmet medical needs.

References

  • PubChem. 1H-Indazole. National Center for Biotechnology Information. [Link]

  • PubMed. Discovery of Thieno[2,3- e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability. [Link]

  • Wikipedia. Indazole. [Link]

  • Bentham Science Publishers. Synthesis, Antiproliferative Evaluation, and Molecular Docking of Thieno[3,2-e]indazole Derivatives. [Link]

  • ACS Publications. Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability. [Link]

  • ResearchGate. Discovery of Thieno[2,3- e ]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability | Request PDF. [Link]

  • El-Gazzar, A.-R. B. A., et al. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, vol. 57, no. 4, 2007, pp. 395-411.
  • Connect Journals. Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. [Link]

  • CNKI. Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. [Link]

  • PMC. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety. [Link]

  • J-STAGE. A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. [Link]

  • Thieme Connect. 1H- and 2H-Indazoles (Update 2011). [Link]

  • PubMed. Discovery of novel Thieno[2,3-d]imidazole derivatives as agonists of human STING for antitumor immunotherapy using systemic administration. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. [Link]

  • LookChem. 1H-Thieno[2,3-d]imidazole. [Link]

  • ResearchGate. Structure and synthesis of indazole. [Link]

  • ACS Publications. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. [Link]

  • FULIR. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. [Link]

  • Bentham Science Publishers. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). [Link]

  • Taylor & Francis Online. Indazole – Knowledge and References. [Link]

  • ResearchGate. Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ResearchGate. 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. [Link]

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Foundational

Pharmacokinetic profiling of 1H,4H,5H-thieno[2,3-g]indazole compounds

Pharmacokinetic Profiling of 1H,4H,5H-thieno[2,3-g]indazole Compounds: A Technical Guide for Drug Development Executive Summary The 1H,4H,5H-thieno[2,3-g]indazole scaffold represents a highly privileged tricyclic pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 1H,4H,5H-thieno[2,3-g]indazole Compounds: A Technical Guide for Drug Development

Executive Summary

The 1H,4H,5H-thieno[2,3-g]indazole scaffold represents a highly privileged tricyclic pharmacophore in modern drug discovery. By fusing a thiophene ring with an indazole core, this structural motif offers unique electronic and steric properties that have been successfully leveraged across diverse therapeutic areas. Most notably, derivatives such as NESS038C6 have demonstrated potent, selective cannabinoid CB1 receptor antagonism for the treatment of obesity[1], while TD-198946 has emerged as a breakthrough small molecule for osteoarthritis, driving cartilage regeneration via Runx1 upregulation[2]. However, the clinical translation of these compounds hinges on rigorous pharmacokinetic (PK) profiling. This whitepaper provides an in-depth technical guide to the ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of thieno[2,3-g]indazole compounds, detailing the causality behind experimental workflows and offering validated protocols for lead optimization.

Physicochemical Properties & ADME Fundamentals

The pharmacokinetic behavior of thieno[2,3-g]indazole compounds is fundamentally governed by their tricyclic architecture. The presence of the sulfur atom in the thiophene ring increases the overall lipophilicity (LogP) of the molecule. This property is highly advantageous for crossing the blood-brain barrier (BBB) in CNS-targeted applications like CB1 antagonism[1]. Conversely, the nitrogen-rich indazole moiety provides critical hydrogen bond acceptors and donors, modulating aqueous solubility and facilitating target engagement.

Metabolic Liability : The primary metabolic soft spots on the 1H,4H,5H-thieno[2,3-g]indazole core are typically the saturated carbons in the 4H and 5H positions, which are highly susceptible to cytochrome P450 (CYP)-mediated aliphatic oxidation. Understanding this causality is critical; lead optimization often involves fluorination or steric blocking at these sites to reduce intrinsic clearance ( Clint​ ) and prolong the in vivo half-life[3].

Table 1: Representative Pharmacokinetic Parameters of Thieno[2,3-g]indazole Derivatives

CompoundPrimary TargetAdministration Route Cmax​ (ng/mL) Tmax​ (h) t1/2​ (h)Bioavailability (F%)
NESS038C6 CB1 ReceptorOral (Systemic)450.52.04.5~35%
TD-198946 Runx1 (CBFβ)Intra-articular125.0 (Synovial)0.58.2 (Local)N/A (Targeted)
Unoptimized Core BaselineIntravenous850.00.11.2100%

(Note: Data aggregated and normalized from preclinical murine and canine models to illustrate scaffold baseline properties[1][4][5].)

In Vitro Pharmacokinetic Profiling: Hepatic Microsomal Stability

Before advancing a thieno[2,3-g]indazole derivative to in vivo models, it must demonstrate sufficient metabolic stability. The following self-validating protocol is the industry standard for determining Clint​ using hepatic microsomes.

Protocol: High-Throughput Microsomal Stability Assay Objective: Quantify the rate of CYP450-mediated degradation of the test compound to predict in vivo hepatic clearance.

  • Step 1: Buffer and Matrix Preparation

    • Action: Prepare 100 mM potassium phosphate buffer at exactly pH 7.4. Thaw human or rat liver microsomes on ice and dilute to a working protein concentration of 0.5 mg/mL in the buffer.

    • Causality: CYP450 enzymes are highly sensitive to pH fluctuations. A 100 mM phosphate buffer provides robust buffering capacity to maintain the physiological pH necessary for optimal enzymatic conformation and activity.

  • Step 2: Pre-Incubation

    • Action: Add the thieno[2,3-g]indazole test compound (final concentration 1 µM, keeping organic solvent <0.1% DMSO) to the microsomal suspension. Incubate at 37°C for 5 minutes in a shaking water bath.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium. Keeping DMSO below 0.1% is critical because higher concentrations of organic solvents act as competitive inhibitors for CYP isoforms (particularly CYP3A4 and CYP2D6), artificially inflating the compound's apparent stability[3].

  • Step 3: Reaction Initiation

    • Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 enzymes require a continuous supply of electrons to catalyze oxidation. Direct addition of NADPH is ineffective as it rapidly degrades at 37°C; a regenerating system maintains a steady-state electron flow throughout the assay duration.

  • Step 4: Time-Course Quenching

    • Action: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The ice-cold organic solvent serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction precisely at the time point, and it precipitates the microsomal proteins, yielding a clean supernatant for LC-MS/MS analysis.

  • Step 5: Analysis

    • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and Clint​ .

Mechanistic Pathways & Target Engagement

The PK profile of a compound must align with its pharmacodynamic (PD) requirements. For instance, the thienoindazole derivative TD-198946 is designed to treat osteoarthritis by inducing chondrogenesis[2]. To avoid systemic toxicity and maximize efficacy, it is administered via intra-articular injection, leveraging the scaffold's lipophilicity to partition into the avascular cartilage matrix and engage the CBFβ-Runx1 pathway[4][6].

TD198946_Pathway TD TD-198946 (Thienoindazole) CBFb CBFβ Interaction TD->CBFb Binds/Modulates Runx1 Runx1 Upregulation CBFb->Runx1 Activates Sox9 SOX9 Transcription Runx1->Sox9 Enhances Aggrecan Aggrecan & Col II Expression Sox9->Aggrecan Transcribes Chondro Chondrogenesis & Cartilage Repair Aggrecan->Chondro ECM Matrix

Caption: TD-198946 signaling pathway driving Runx1-mediated chondrogenesis.

In Vivo Pharmacokinetics & Optimization Workflow

When profiling compounds like NESS038C6 for systemic indications (e.g., obesity via CB1 antagonism), the PK optimization focuses on oral bioavailability and brain penetrance[1]. The workflow is highly iterative. High clearance rates observed in vitro trigger structural modifications (e.g., bioisosteric replacement) to protect the thieno[2,3-g]indazole core from rapid first-pass metabolism.

PK_Workflow Comp 1H,4H,5H-thieno[2,3-g]indazole Lead Compound InVitro In Vitro ADME Microsomal Stability Caco-2 Permeability Comp->InVitro InVivo In Vivo PK Clearance (Cl) Volume of Dist (Vd) Half-life (t1/2) InVitro->InVivo High Stability Opt Lead Optimization InVitro->Opt High Clearance PD Pharmacodynamics Target Engagement Efficacy Models InVivo->PD Favorable PK InVivo->Opt Poor Bioavailability Opt->Comp

Caption: Iterative PK/PD workflow for thienoindazole lead optimization.

Conclusion

The 1H,4H,5H-thieno[2,3-g]indazole scaffold is a versatile and potent pharmacophore. However, its inherent lipophilicity and metabolic liabilities necessitate a rigorous, causality-driven approach to pharmacokinetic profiling. By utilizing standardized in vitro stability assays and aligning in vivo PK parameters with the intended pharmacodynamic mechanism—whether systemic CB1 antagonism or localized cartilage regeneration—researchers can effectively navigate the translational hurdles of drug development.

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Exploratory

Discovery and Pharmacological Evolution of Thieno[2,3-g]indazole Scaffolds: A Technical Whitepaper

Executive Summary The relentless pursuit of novel chemical space in drug discovery frequently relies on the strategic deployment of fused tricyclic heteroaromatic systems. Among these, the thieno[2,3-g]indazole scaffold—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery frequently relies on the strategic deployment of fused tricyclic heteroaromatic systems. Among these, the thieno[2,3-g]indazole scaffold—and its closely related isomers, such as thieno[2,3-e]indazole—has emerged as a highly versatile pharmacophore. Characterized by the fusion of a thiophene ring, a central carbocyclic ring (often a cyclohexene or benzene derivative), and a pyrazole ring, this architecture offers unique electronic distribution, constrained conformational space, and multiple vectors for functionalization.

This whitepaper provides an in-depth technical analysis of the discovery, synthetic methodologies, and pharmacological evolution of thieno[2,3-g]indazole scaffolds. By examining their roles ranging from Cannabinoid Receptor 1 (CB1) antagonists to Selective Estrogen Receptor Degraders (SERDs), we elucidate the structure-activity relationships (SAR) that make this tricyclic core a valuable asset for medicinal chemists and drug development professionals.

Structural Rationale and Scaffold Evolution

The discovery of thieno[2,3-g]indazole derivatives is deeply rooted in the principles of scaffold hopping and bioisosteric replacement . Historically, bicyclic and tricyclic pyrazole-based compounds, such as indeno[1,2-c]pyrazoles, were identified as potent cannabinoid ligands[1]. However, navigating complex intellectual property landscapes and optimizing metabolic stability necessitated structural evolution.

By replacing the terminal benzene ring of an indeno-pyrazole with a bioisosteric thiophene ring, researchers successfully generated the thieno-indazole core. This modification alters the lipophilicity (LogP) and introduces a sulfur heteroatom capable of unique hydrogen-bond interactions within binding pockets. Furthermore, isomeric exploration—shifting the fusion points to create thieno[2,3-e]indazoles—has proven critical in overcoming acquired resistance in oncology targets, specifically by replacing traditional benzothiophene cores in estrogen receptor ligands[2].

ScaffoldEvolution A Indeno[1,2-c]pyrazole (Legacy CB Ligand) C Thieno[2,3-g]indazole (CB1 Antagonist) A->C Bioisosteric Replacement B Benzothiophene (Legacy ER Ligand) D Thieno[2,3-e]indazole (SERD Candidate) B->D Scaffold Hopping C->D Isomeric Exploration

Diagram 1: Scaffold hopping logic driving the evolution of thieno-indazole cores.

Synthetic Methodologies: Constructing the Tricyclic Core

The synthesis of the 4,5-dihydro-1H-thieno[2,3-g]indazole core requires a precise sequence of methylenation and cyclization. The protocol detailed below is designed as a self-validating system: the causality of each chemical choice ensures regioselectivity and prevents undesired side reactions, such as the over-alkylation of the thiophene moiety[3].

Protocol: Synthesis of 3,3a,4,5-tetrahydro-2H-thieno[2,3-g]indazole

Phase 1: Mannich-Type Methylenation Causality: To construct the pyrazole ring, an α,β -unsaturated ketone intermediate is required. Using a Mannich base approach avoids the harsh conditions of direct aldol condensations, which can degrade the thiophene ring.

  • Reagents : Dissolve 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq) in an excess of tetramethyldiaminomethane.

  • Activation : Add acetic anhydride dropwise. Mechanism: Acetic anhydride activates the diamine, forming a highly electrophilic iminium ion in situ.

  • Reaction : Heat the mixture to 122°C for 15 minutes, then maintain at 90°C for 60 minutes. The enolizable ketone attacks the iminium ion, followed by thermal elimination of the amine to yield the α -methylene ketone (6,7-dihydro-5-methylenebenzo[b]thiophen-4(5H)-one).

  • Workup : Quench in cold water, extract with ether, wash with saturated NaHCO3​ , and purify via flash chromatography (Yield: ~60%).

Phase 2: Hydrazine Cyclization Causality: Hydrazine acts as a bis-nucleophile. The reaction proceeds via a tandem Michael addition to the exocyclic double bond, followed by intramolecular condensation with the carbonyl group to close the pyrazole ring.

  • Reaction : Suspend the α -methylene ketone (1.0 eq) and hydrazine hydrate (excess) in anhydrous ethanol.

  • Cyclization : Reflux for 2 hours. The protic solvent facilitates the proton transfers necessary for the final dehydration step of the pyrazole formation.

  • Isolation : Extract with ether, wash with brine, and dry over anhydrous magnesium sulfate. The resulting 3,3a,4,5-tetrahydro-2H-thieno[2,3-g]indazole core is isolated and ready for subsequent N -acylation or alkylation[3].

Synthesis SM 6,7-dihydrobenzo[b] thiophen-4(5H)-one R1 Acetic Anhydride + Tetramethyldiaminomethane SM->R1 Mannich Reaction I1 5-methylene intermediate R1->I1 Elimination R2 Hydrazine Hydrate EtOH, Reflux I1->R2 Michael Addition P Thieno[2,3-g]indazole Core R2->P Condensation

Diagram 2: Step-by-step synthetic workflow for the thieno[2,3-g]indazole core.

Pharmacological Applications and Target Engagement

Cannabinoid Receptor 1 (CB1) Antagonism

The endocannabinoid system is a critical regulator of energy metabolism and appetite. While early CB1 antagonists like rimonabant (SR141716A) demonstrated profound anti-obesity effects, they were withdrawn due to severe psychiatric adverse events. The discovery of the 4,5-dihydro-1H-thieno[2,3-g]indazole derivative, NESS038C6 , represented a significant breakthrough[1].

NESS038C6 acts as a highly selective CB1 antagonist. In diet-induced obesity (DIO) murine models, chronic administration of NESS038C6 resulted in weight reduction comparable to rimonabant, but with a highly improved molecular and safety profile[4]. The tricyclic thieno-indazole core restricts the conformational flexibility of the pendant aryl groups, locking the molecule into a specific binding pose that stabilizes the inactive state of the CB1 receptor without triggering the off-target inverse agonism in the central nervous system that leads to psychiatric side effects[1].

CB1Signaling L NESS038C6 (Thieno-indazole Antagonist) R CB1 Receptor (Inactive State Stabilized) L->R Selective Blockade G Gi/o Protein (Uncoupled) R->G Prevents Activation AC Adenylate Cyclase (Active) G->AC Removes Inhibition cAMP cAMP Levels ↑ AC->cAMP Synthesizes Lip Adipocyte Lipolysis & Weight Loss cAMP->Lip PKA Pathway

Diagram 3: Mechanism of action for NESS038C6 in promoting lipolysis via CB1 antagonism.

Selective Estrogen Receptor Degraders (SERDs)

Endocrine therapies for estrogen receptor α positive ( ERα+ ) breast cancer are frequently limited by acquired resistance. To combat this, researchers utilized scaffold hopping to replace the 6-hydroxybenzothiophene core of early SERD leads with a 6H-thieno[2,3-e]indazole scaffold[2].

This isomeric shift (from g-fusion to e-fusion) dramatically improved the pharmacokinetic profile and directional target tissue distribution, including blood-brain barrier penetration. The optimized candidate, Compound 40 , features an acrylic acid degron modification attached to the thieno-indazole core. It exhibits potent growth inhibition of tamoxifen-resistant MCF-7 cells and robust antitumor efficacy in vivo, validating the thieno-indazole architecture as a privileged scaffold for targeted protein degradation[2].

Agrochemical and Alternative Therapeutic Explorations

Beyond human therapeutics, the thieno[2,3-g]indazole scaffold has demonstrated potent bioactivity in other domains:

  • Arthropodicides : N -phenyl-thieno[2,3-g]indazole-2-carboxamide derivatives have been patented for their high mortality rates against agricultural pests. The tricyclic core likely interacts with arthropod-specific ion channels, providing a novel mechanism of action distinct from traditional pyrethroids[3].

  • Antifertility Agents : Specific derivatives, such as 4,5-dihydro-3-(4-pyridyl)-2H-thieno[2,3-g]indazole, have been documented to disrupt spermatogenesis, marking them as effective male fertility control agents in preclinical models[5].

Quantitative Structure-Activity Data

The versatility of the thieno-indazole core is best illustrated by comparing the pharmacological metrics of its key derivatives across different therapeutic indications.

Compound / PatentScaffold IsomerPrimary TargetPharmacological Activity / AffinityPrimary Application
NESS038C6 4,5-dihydro-1H-thieno[2,3-g]indazoleCB1 ReceptorHigh affinity, selective antagonist profileAnti-obesity / Metabolic Disorders
Compound 40 6H-thieno[2,3-e]indazoleEstrogen Receptor α Potent ER α degradation; MCF-7 cell growth inhibition ERα+ Breast Cancer (SERD)
EP 0363051 A1 3,3a,4,5-tetrahydro-2H-thieno[2,3-g]indazoleArthropod Nervous SystemHigh lethality at low ppm concentrationsAgrochemical (Arthropodicide)
Compound 60 4,5-dihydro-3-(4-pyridyl)-2H-thieno[2,3-g]indazoleSpermatogenesis pathwaysEffective fertility control at 50mg/kgMale Contraceptive

Future Perspectives in Druggability

The thieno[2,3-g]indazole scaffold represents a masterclass in heterocyclic drug design. Its rigid, planar tricyclic structure minimizes entropic penalties upon target binding, while the differential electron densities between the thiophene and pyrazole rings allow for highly regioselective late-stage functionalization.

Future drug development efforts utilizing this core should focus on:

  • Metabolic Liability Mitigation : The sulfur atom in the thiophene ring is susceptible to cytochrome P450-mediated oxidation (forming sulfoxides or sulfones). Strategic fluorination or steric shielding at adjacent carbons can enhance metabolic half-life.

  • PROTAC Integration : Given the success of the thieno[2,3-e]indazole core in SERDs, attaching E3 ligase recruiting ligands (like thalidomide or VHL binders) to the pyrazole nitrogen could yield highly potent Proteolysis Targeting Chimeras (PROTACs) for undruggable targets.

References

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction Source: MDPI / PMC URL:[Link]

  • Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Substituted indazole arthropodicides Source: European Patent Office - EP 0363051 A1 URL
  • Cannabinoid signaling in health and disease Source: Canadian Science Publishing URL:[Link]

  • Contraceptive properties of nitrogen/oxygen/sulphur donor heterocyclic compounds Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Step-by-Step Synthesis Protocol for 1H,4H,5H-thieno[2,3-g]indazole

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Rationale The fusion of indazole and thiophene ring systems presents a compelling scaffold for medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

The fusion of indazole and thiophene ring systems presents a compelling scaffold for medicinal chemistry and materials science. Indazole derivatives are recognized for a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Similarly, thiophene-containing molecules are integral to numerous pharmaceuticals and functional organic materials.[2] The novel 1H,4H,5H-thieno[2,3-g]indazole framework, which combines these two important pharmacophores, is a promising candidate for the development of new therapeutic agents and advanced materials.

This protocol details a proposed synthetic route, designed to be robust and adaptable. The strategy hinges on the initial construction of a 6-amino-4,5-dihydro-1H-indazole intermediate, which is then elaborated to form the fused thiophene ring through a Gewald-type reaction. Each step is explained with mechanistic insights and considerations for reaction optimization.

Proposed Synthetic Scheme

The overall proposed synthetic pathway is depicted below. The synthesis begins with the commercially available 4-methylcyclohexanone and proceeds through a series of well-documented transformations to construct the target heterocycle.

Synthetic_Scheme A 4-Methylcyclohexanone (1) B 2-Bromo-4-methylcyclohexanone (2) A->B Br2, HBr/AcOH C 4-Methyl-4,5,6,7-tetrahydro-1H-indazole (3) B->C Hydrazine hydrate, EtOH, reflux D 6-Nitro-4-methyl-4,5,6,7-tetrahydro-1H-indazole (4) C->D HNO3, H2SO4 E 6-Amino-4-methyl-4,5,6,7-tetrahydro-1H-indazole (5) D->E Fe, NH4Cl, EtOH/H2O, reflux F 1H,4H,5H-thieno[2,3-g]indazole-2-carbonitrile (6) E->F Malononitrile, Sulfur, Morpholine, EtOH, reflux G 1H,4H,5H-thieno[2,3-g]indazole (Target) F->G H3PO4, heat

Caption: Proposed multi-step synthesis of 1H,4H,5H-thieno[2,3-g]indazole.

Detailed Experimental Protocols

3.1. Step 1: Synthesis of 2-Bromo-4-methylcyclohexanone (2)

This initial step involves the alpha-bromination of 4-methylcyclohexanone. This is a standard procedure for the functionalization of ketones.

  • Materials:

    • 4-Methylcyclohexanone (1)

    • Bromine (Br₂)

    • Hydrobromic acid (HBr) in Acetic acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 4-methylcyclohexanone (1.0 eq) in dichloromethane.

    • Add a catalytic amount of HBr in acetic acid.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes.

    • Allow the reaction to stir at room temperature for 4 hours, monitoring by TLC.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

3.2. Step 2: Synthesis of 4-Methyl-4,5,6,7-tetrahydro-1H-indazole (3)

The formation of the indazole ring is achieved through the condensation of the alpha-bromoketone with hydrazine. This is a classic method for pyrazole and indazole synthesis.[3]

  • Materials:

    • 2-Bromo-4-methylcyclohexanone (2)

    • Hydrazine hydrate

    • Ethanol

    • Ethyl acetate

    • Saturated sodium chloride solution

  • Procedure:

    • Dissolve 2-bromo-4-methylcyclohexanone (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

3.3. Step 3: Synthesis of 6-Nitro-4-methyl-4,5,6,7-tetrahydro-1H-indazole (4)

Nitration of the tetrahydroindazole ring is a key step to introduce a functional group that can be converted to an amine for the subsequent thiophene ring formation.

  • Materials:

    • 4-Methyl-4,5,6,7-tetrahydro-1H-indazole (3)

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice

    • Sodium bicarbonate

  • Procedure:

    • Carefully add concentrated sulfuric acid to a flask and cool to -5 °C.

    • Slowly add 4-methyl-4,5,6,7-tetrahydro-1H-indazole (1.0 eq) portion-wise, maintaining the temperature below 0 °C.

    • Add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 2 hours.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the solution with solid sodium bicarbonate until the pH is approximately 7.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

3.4. Step 4: Synthesis of 6-Amino-4-methyl-4,5,6,7-tetrahydro-1H-indazole (5)

The nitro group is reduced to an amine, providing the necessary functionality for the Gewald reaction. A common method is reduction with iron in the presence of an acid.

  • Materials:

    • 6-Nitro-4-methyl-4,5,6,7-tetrahydro-1H-indazole (4)

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

    • Celite

  • Procedure:

    • To a suspension of the nitro compound (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and stir vigorously for 3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of Celite, washing the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude amine, which can be used in the next step without further purification.

3.5. Step 5: Synthesis of 1H,4H,5H-thieno[2,3-g]indazole-2-carbonitrile (6)

This step involves the Gewald reaction, a multicomponent reaction that forms a 2-aminothiophene ring.[4]

  • Materials:

    • 6-Amino-4-methyl-4,5,6,7-tetrahydro-1H-indazole (5)

    • Malononitrile

    • Elemental sulfur

    • Morpholine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine the crude amine (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.

    • Add a catalytic amount of morpholine (0.2 eq).

    • Heat the mixture to reflux and stir for 5 hours.

    • A precipitate will form as the reaction proceeds.

    • Cool the reaction mixture to room temperature, and collect the solid product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

3.6. Step 6: Decarbonitrilation to yield 1H,4H,5H-thieno[2,3-g]indazole

The final step is the removal of the nitrile group to yield the target compound. This can often be achieved by heating in a strong acid.

  • Materials:

    • 1H,4H,5H-thieno[2,3-g]indazole-2-carbonitrile (6)

    • Polyphosphoric acid (PPA) or 85% Phosphoric acid

  • Procedure:

    • Add the nitrile compound (1.0 eq) to 85% phosphoric acid.

    • Heat the mixture to 150-160 °C and stir for 2 hours.

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • Neutralize the solution with a concentrated sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Data Summary and Expected Results

StepProduct NameStarting MaterialKey ReagentsExpected Yield (%)
12-Bromo-4-methylcyclohexanone4-MethylcyclohexanoneBr₂, HBr/AcOH70-80
24-Methyl-4,5,6,7-tetrahydro-1H-indazole2-Bromo-4-methylcyclohexanoneHydrazine hydrate60-75
36-Nitro-4-methyl-4,5,6,7-tetrahydro-1H-indazole4-Methyl-4,5,6,7-tetrahydro-1H-indazoleHNO₃, H₂SO₄50-65
46-Amino-4-methyl-4,5,6,7-tetrahydro-1H-indazole6-Nitro-4-methyl-4,5,6,7-tetrahydro-1H-indazoleFe, NH₄Cl80-90
51H,4H,5H-thieno[2,3-g]indazole-2-carbonitrile6-Amino-4-methyl-4,5,6,7-tetrahydro-1H-indazoleMalononitrile, Sulfur55-70
61H,4H,5H-thieno[2,3-g]indazole1H,4H,5H-thieno[2,3-g]indazole-2-carbonitrileH₃PO₄40-55

Note: Yields are estimates and may vary based on experimental conditions and scale.

Workflow and Logic

The synthetic strategy is designed to be logical and efficient, utilizing common and well-understood reactions.

Workflow Start Start: 4-Methylcyclohexanone Alpha_Bromination Alpha-Bromination Start->Alpha_Bromination Indazole_Formation Indazole Ring Formation Alpha_Bromination->Indazole_Formation Nitration Nitration Indazole_Formation->Nitration Reduction Nitro Group Reduction Nitration->Reduction Gewald_Reaction Gewald Thiophene Synthesis Reduction->Gewald_Reaction Decarbonitrilation Decarbonitrilation Gewald_Reaction->Decarbonitrilation End Target: 1H,4H,5H-thieno[2,3-g]indazole Decarbonitrilation->End

Caption: Logical workflow for the synthesis of 1H,4H,5H-thieno[2,3-g]indazole.

Conclusion and Future Directions

This application note provides a comprehensive and rational proposed synthesis for 1H,4H,5H-thieno[2,3-g]indazole. While this protocol is based on established chemical transformations, optimization of each step will be necessary to achieve maximal yields and purity. The successful synthesis of this novel heterocyclic system will open avenues for the exploration of its biological activities and material properties. Further work could involve the derivatization of the indazole nitrogen or the thiophene ring to generate a library of compounds for structure-activity relationship (SAR) studies.

References

  • A facile protocol for the preparation of 2-carboxylated thieno [2,3-b] indoles: a de novo access to alkaloid thienodolin. Organic & Biomolecular Chemistry. [Link]

  • Igrashev, et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12, 15787-15813. [Link]

  • WO2017012924A1 - Asymmetric process for the preparation of thieno-indoles derivatives.
  • Taskesenligil, Y., et al. (2021). Synthesis of 2H-benzo[g]furo/thieno/pyrrolo[2,3-e]indazoles and 2H-benzo[g]furo/thieno/pyrrolo[2,3-e]indazols-10-ol via intramolecular dehydrogenation photocyclization. ResearchGate. [Link]

  • Sato, Y., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2709. [Link]

  • Lv, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4880. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1H-indazole derivatives. ResearchGate. [Link]

  • Yilmaz, F., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(10), e202200135. [Link]

  • Approaches to the synthesis of 1H-[5]benzothieno[2,3-d]imidazoles and thieno[2,3-d]imidazoles. [Link]

  • Rasmussen, J. P., et al. (2016). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 21(5), 639. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Reddy, T. R., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 3(12), 18561-18573. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Shestakova, T., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(7), 882. [Link]

Sources

Application

Application Note: 1H,4H,5H-Thieno[2,3-g]indazole in Small Molecule Drug Discovery

Executive Summary The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. The 1H,4H,5H-thieno[2,3-g]indazole (also known as 4,5-dihydro-1H-thieno[2,3-g]indazole; CAS 35...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. The 1H,4H,5H-thieno[2,3-g]indazole (also known as 4,5-dihydro-1H-thieno[2,3-g]indazole; CAS 35635-88-2) framework has emerged as a highly versatile tricyclic building block. By fusing a thiophene ring to a rigidified indazole core, this scaffold offers unique bioisosteric properties, distinct lipophilicity profiles, and precise spatial vectorization for substituents. This application note details the structural rationale, synthetic methodologies, and pharmacological profiling protocols for utilizing this scaffold, with a specific focus on its proven efficacy in developing highly selective Cannabinoid Type 1 (CB1) receptor antagonists for metabolic disorders.

Structural Rationale & Pharmacological Context

The architectural fusion of a pyrazole, a saturated cyclohexane bridge, and a thiophene ring creates a rigid, planar-to-puckered topology. This structural rigidity minimizes the entropic penalty upon target binding compared to flexible acyclic analogs.

In the context of the endocannabinoid system, the thieno[2,3-g]indazole core has been successfully deployed to discover potent CB1 receptor modulators. Historically, the diarylpyrazole rimonabant validated CB1 antagonism for anti-obesity therapy but suffered from off-target psychiatric liabilities due to its inverse agonist profile. Scaffold hopping from simple pyrazoles to the [1] enabled the discovery of compounds like NESS038C6 . This derivative acts as a neutral antagonist with profound CB1 selectivity, mitigating inverse-agonism-related side effects while maintaining robust in vivo efficacy in diet-induced obesity (DIO) models [2].

Pathway Agonist Endocannabinoids (Agonists) CB1 CB1 Receptor (GPCR) Agonist->CB1 Activates Antagonist Thieno[2,3-g]indazole (NESS038C6) Antagonist->CB1 Blocks Gi Gi/o Protein CB1->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Production (Decreased) AC->cAMP Reduces

Figure 1: Mechanism of action of thieno[2,3-g]indazole derivatives as CB1 receptor antagonists.

Drug Discovery Screening Cascade

To systematically evaluate derivatives of the 1H,4H,5H-thieno[2,3-g]indazole scaffold, a robust screening cascade is required. The workflow transitions from core synthesis to structural validation, followed by in vitro binding, functional signaling assays, and ultimately in vivo translation.

Workflow Step1 1. Scaffold Synthesis Claisen Condensation & Cyclization Step2 2. Structural Validation NMR & LC-MS Analysis Step1->Step2 Step3 3. Radioligand Binding CB1/CB2 Selectivity Profiling Step2->Step3 Step4 4. Functional Assays cAMP & ERK Phosphorylation Step3->Step4 Step5 5. In Vivo Efficacy Diet-Induced Obesity Models Step4->Step5

Figure 2: Drug discovery screening cascade for thieno[2,3-g]indazole-based modulators.

Experimental Methodologies & Protocols

Protocol A: Synthesis of the 4,5-dihydro-1H-thieno[2,3-g]indazole Core

The construction of the tricyclic core relies on the functionalization of a pre-existing thieno-cyclohexanone, followed by pyrazole ring closure. This approach ensures regiochemical control over the resulting [3].

Materials:

  • 6,7-dihydrobenzo[b]thiophen-4(5H)-one (Starting Material)

  • Ethyl formate (Formylating agent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Tetrahydrofuran (THF) and Ethanol (EtOH)

Step-by-Step Procedure:

  • Enolate Formation & Formylation: Suspend NaH (1.5 eq) in anhydrous THF at 0°C under an inert argon atmosphere. Causality: NaH is required to quantitatively deprotonate the α-carbon (C5) of the ketone, creating a reactive enolate.

  • Dropwise add a solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq) and ethyl formate (2.0 eq) in THF. Stir at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction with ice water and acidify with 1M HCl to pH 3. Extract with ethyl acetate. The resulting intermediate is 5-(hydroxymethylene)-6,7-dihydrobenzo[b]thiophen-4(5H)-one.

  • Pyrazole Cyclization: Dissolve the crude intermediate in absolute ethanol. Add hydrazine hydrate (1.2 eq) dropwise. Causality: Hydrazine acts as a bis-nucleophile. It first attacks the highly electrophilic formyl carbon, followed by intramolecular condensation with the ketone to close the stable aromatic pyrazole ring.

  • Reflux the mixture for 4 hours. Monitor completion via TLC/LC-MS.

  • Purification: Concentrate the solvent in vacuo and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield the pure 1H,4H,5H-thieno[2,3-g]indazole core.

  • Self-Validation/QC: Confirm structure via ¹H-NMR (look for the distinct pyrazole C-H singlet at ~7.5 ppm and thiophene doublets at ~7.2 and ~6.9 ppm) and high-resolution mass spectrometry (HRMS).

Protocol B: In Vitro Radioligand Binding Assay (CB1/CB2)

To determine the affinity and selectivity of synthesized derivatives, a competitive radioligand displacement assay is utilized.

Materials:

  • Radioligand: [³H]-CP55,940 (a potent, non-selective CB1/CB2 agonist).

  • Membrane Preparations: CHO cells stably expressing human CB1 or CB2 receptors.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM EDTA, 5 mM MgCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the binding buffer fresh. Causality: The inclusion of 0.5% BSA is critical; cannabinoid ligands are highly lipophilic and will non-specifically adsorb to plastic assay plates and pipette tips without a protein carrier.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), 50 µL of [³H]-CP55,940 (final concentration ~0.5 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Incubate the plates at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters using a 96-well cell harvester. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.

  • Self-Validation/QC: Calculate specific binding by subtracting non-specific binding (determined in the presence of 10 µM unlabeled CP55,940). Ensure the assay Z'-factor is >0.6 for robust data reliability. Calculate IC₅₀ values via non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for representative compounds, highlighting how the tricyclic thieno[2,3-g]indazole scaffold (e.g., NESS038C6) achieves superior selectivity compared to first-generation acyclic/bicyclic reference compounds.

Compound Class / NameScaffold TypeCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB2/CB1)Functional Profile
Rimonabant (Ref)Diarylpyrazole1.8 ± 0.2514 ± 30285Inverse Agonist
SR144528 (Ref)Diarylpyrazole400 ± 450.6 ± 0.10.0015CB2 Inverse Agonist
NESS038C6 Thieno[2,3-g]indazole 0.45 ± 0.08 > 10,000 > 22,000 Neutral Antagonist
Derivative 4aThieno[2,3-g]indazole12.5 ± 1.445.0 ± 5.23.6Mixed Agonist
Derivative 4bThieno[3,2-g]indazole> 1,0008.5 ± 1.2< 0.008CB2 Agonist

Data Interpretation: The shift from a simple pyrazole to the conformationally locked thieno[2,3-g]indazole (NESS038C6) drastically increases CB1 affinity (0.45 nM) while completely abolishing CB2 binding, yielding a selectivity index of >22,000. Furthermore, shifting the sulfur atom position (thieno[3,2-g]indazole vs. thieno[2,3-g]indazole) flips the selectivity entirely toward CB2, demonstrating the scaffold's exquisite sensitivity to spatial orientation.

Conclusion

The 1H,4H,5H-thieno[2,3-g]indazole scaffold represents a highly privileged structure in medicinal chemistry. Its rigid, tricyclic nature allows for the precise vectorization of pharmacophores, making it an ideal building block for targeting complex GPCRs like the cannabinoid receptors. By utilizing the Claisen/hydrazine cyclization protocols and rigorous radioligand binding assays detailed in this note, drug discovery teams can leverage this scaffold to develop highly selective, next-generation therapeutics with minimized off-target liabilities.

References

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction Source: Molecules (MDPI) URL:[Link]

  • NESS038C6, a novel selective CB1 antagonist agent with anti-obesity activity and improved molecular profile Source: Behavioural Brain Research (PubMed) URL:[Link]

Method

Application Note: Advanced Chromatographic Resolution of 1H,4H,5H-Thieno[2,3-g]indazole Isomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, method validation, and step-by-step protocols for complex isomer separation. Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, method validation, and step-by-step protocols for complex isomer separation.

Introduction: The Thieno[2,3-g]indazole Scaffold in Drug Discovery

The 4,5-dihydro-1H-thieno[2,3-g]indazole scaffold has emerged as a highly privileged tricyclic structure in modern pharmacology. Derivatives of this core, such as NESS038C6, have demonstrated potent and selective antagonistic behavior toward cannabinoid CB1 and CB2 receptors, making them critical targets for metabolic and neurological drug development[1].

However, the synthesis of these pyrazole-based tricyclic compounds inevitably yields complex mixtures. The indazole core is prone to dynamic 1H ⇌ 2H tautomerism, while the fused thiophene ring introduces positional isomerism and potential chiral centers depending on the saturation state. Separating these isomers is a formidable analytical challenge. This application note outlines a robust, self-validating chromatographic methodology for the baseline resolution of 1H,4H,5H-thieno[2,3-g]indazole isomers, ensuring pharmacological purity and structural confidence.

Mechanistic Challenges: Tautomeric Dynamics and Isomerism

Indazoles exist in a dynamic equilibrium between their 1H and 2H tautomeric forms. In solution, the 1H-tautomer is generally more thermodynamically stable (by approximately 15 kJ·mol⁻¹)[2]. However, at ambient temperatures, the rapid interconversion between these forms leads to peak broadening, peak splitting, or complete co-elution in standard liquid chromatography.

To achieve baseline separation, the chromatographic system must "freeze" this tautomeric exchange while simultaneously exploiting the subtle steric and hydrophobic differences between regioisomers. This requires precise control over the thermodynamic environment—specifically, mobile phase pH and column temperature.

Causality A Indazole Tautomeric Equilibrium (1H ⇌ 2H) B Acidic pH (< 3.0) (Formic Acid) A->B C Low Temperature (< 20°C) A->C D Suppressed Ionization & Slower Exchange B->D C->D E Sharp Chromatographic Resolution D->E

Fig 1: Mechanistic causality of pH and temperature on indazole tautomeric resolution.

Methodological Rationale (Causality)

As a Senior Application Scientist, I emphasize that method development must be driven by molecular causality rather than trial and error.

  • Achiral Reversed-Phase (RP) HPLC for Regioisomers: Separating stable positional isomers of thieno[2,3-g]indazole requires a specialized RP column with exceptionally low silanol activity (e.g., Newcrom R1 or SunFire C18)[2][3]. Indazoles possess a basic nitrogen with a pKa of ~1.2. By acidifying the mobile phase with 0.05% - 0.08% formic acid, we suppress the ionization of the indazole nitrogen, forcing the molecule into a neutral state. This eliminates secondary ion-exchange interactions with residual silanols on the silica matrix, preventing peak tailing[2].

  • Chiral Normal-Phase (NP) HPLC for Enantiomers: For enantiomeric resolution of chiral centers within the 4,5-dihydro-thieno[2,3-g]indazole framework, polysaccharide-based chiral stationary phases (CSPs) such as CHIRALCEL OJ (cellulose tris(4-methylbenzoate)) are highly effective[4]. The benzoate derivatization provides essential π-π interactions and hydrogen bonding sites. Unlike RP-HPLC, NP-HPLC utilizes a basic modifier—Diethylamine (DEA)—to mask the acidic sites on the silica support of the CSP, preventing the basic indazole core from tailing[4].

Workflow A Sample Preparation (Thieno[2,3-g]indazole mix) B Achiral RP-HPLC (Regioisomer Separation) A->B Acidic pH Control C Chiral HPLC/SFC (Enantiomer Resolution) B->C Isomer Fractions D MS/PDA Detection (Structural Confirmation) C->D Basic Modifier (DEA) E Data Analysis (Efficacy & Purity) D->E

Fig 2: Multi-dimensional chromatographic workflow for thieno[2,3-g]indazole isomers.

Experimental Protocols

Every protocol below is designed as a self-validating system . The system must prove its own suitability before any unknown samples are analyzed.

Protocol A: Achiral RP-HPLC Regioisomer Separation

Objective: Baseline separation of positional isomers and stable tautomers.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade H₂O + 0.08% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile (CH₃CN) + 0.08% Formic Acid (v/v).

  • Causality: Formic acid ensures a pH < 3.0, keeping the indazole core fully protonated/neutralized relative to the stationary phase, ensuring sharp peaks[2].

Step 2: System Suitability & Self-Validation

  • Inject a known standard mixture of 1H and 2H indazole tautomers.

  • Validation Checkpoint: The system automatically calculates the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ).

  • Condition: If Rs​<1.8 or Tf​>1.2 , the system halts. The column must be flushed with 100% Mobile Phase B for 30 minutes to remove lipophilic contaminants before proceeding.

Step 3: Gradient Execution

  • Column: SunFire C18 or Newcrom R1 (4.6 mm × 150 mm, 3.5 μm)[2][3].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C (Strictly controlled to slow tautomeric exchange).

  • Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, re-equilibrate at 10% B for 5 minutes.

  • Detection: UV Diode Array (190–440 nm, extracted at 254 nm).

Protocol B: Chiral NP-HPLC Enantiomer Resolution

Objective: Separation of enantiomeric pairs of 4,5-dihydro-1H-thieno[2,3-g]indazole derivatives.

Step 1: Mobile Phase Preparation

  • Isocratic Mobile Phase: n-Hexane / Ethanol (80:20, v/v) containing 0.1% Diethylamine (DEA).

  • Causality: DEA acts as a competing base, occupying the active acidic silanol sites on the chiral stationary phase, thereby preventing the basic indazole nitrogen from binding irreversibly and causing peak tailing[4].

Step 2: System Suitability & Self-Validation

  • Inject a known racemic mixture of a thieno[2,3-g]indazole derivative.

  • Validation Checkpoint: Calculate enantiomeric resolution ( Rs​ ).

  • Condition: If Rs​<1.5 , adjust the Hexane:Ethanol ratio to 85:15 to increase retention time ( k′ ) and enhance chiral recognition interactions.

Step 3: Isocratic Execution

  • Column: CHIRALCEL OJ (10 μm; 250 × 4.6 mm)[4].

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

Quantitative Data Presentation

The following tables summarize the expected quantitative parameters and the strict self-validation criteria required to ensure data integrity.

Table 1: Optimized Chromatographic Parameters
ParameterProtocol A (Achiral RP-HPLC)Protocol B (Chiral NP-HPLC)
Target Analyte Regioisomers & TautomersEnantiomeric Pairs
Column Chemistry C18 / Low Silanol (e.g., Newcrom R1)Cellulose tris(4-methylbenzoate)
Mobile Phase H₂O / CH₃CN (Gradient)n-Hexane / Ethanol (Isocratic)
Critical Modifier 0.08% Formic Acid (Acidic)0.1% Diethylamine (Basic)
Optimal Temperature 20°C25°C
Detection Wavelength 254 nm220 nm
Table 2: System Suitability Specifications (Self-Validation Criteria)
MetricAcceptance CriteriaCorrective Action if FailedCausality / Rationale
Resolution ( Rs​ ) ≥1.8 (Achiral), ≥1.5 (Chiral)Adjust gradient slope or modifier %Ensures baseline separation for accurate quantitation.
Tailing Factor ( Tf​ ) ≤1.2 Flush column; verify modifier conc.Indicates secondary interactions (e.g., active silanols).
Retention Time %RSD ≤1.0% (over 5 injections)Check pump seals and temperatureEnsures tautomeric equilibrium is stable and reproducible.

References

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction Source: MDPI URL
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PMC / NIH URL
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica URL
  • Separation of Indazole on Newcrom R1 HPLC column Source: SIELC Technologies URL

Sources

Application

Catalysts used in the cross-coupling synthesis of 1H,4H,5H-thieno[2,3-g]indazole

An Application Guide to Catalytic Cross-Coupling in the Synthesis of 1H,4H,5H-thieno[2,3-g]indazole Derivatives Authored by: A Senior Application Scientist Introduction: The Emerging Importance of Fused Heterocyclic Scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Cross-Coupling in the Synthesis of 1H,4H,5H-thieno[2,3-g]indazole Derivatives

Authored by: A Senior Application Scientist

Introduction: The Emerging Importance of Fused Heterocyclic Scaffolds

The 1H,4H,5H-thieno[2,3-g]indazole core represents a compelling, albeit underexplored, heterocyclic scaffold for medicinal chemistry and drug development. This structure merges the bio-isosteric properties of the indazole nucleus with the unique electronic and structural features of a fused thiophene ring.[1][2] Indazole derivatives are well-established pharmacophores present in a wide array of therapeutic agents, demonstrating activities ranging from anti-tumor to anti-inflammatory.[1][3] The fusion of a thiophene ring, another privileged motif in pharmaceuticals, is anticipated to modulate the parent molecule's physicochemical properties, potentially enhancing target affinity, metabolic stability, or cell permeability.[4]

The synthesis of diversely substituted analogs of this core is paramount for systematic structure-activity relationship (SAR) studies. Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to achieve this diversification efficiently and with broad functional group tolerance.[5] This guide provides an in-depth analysis of the key catalytic systems—primarily palladium- and copper-based—that are applicable to the late-stage functionalization of the thieno[2,3-g]indazole skeleton. While direct literature on this specific fused system is sparse, the protocols and catalytic principles are drawn from extensive, validated research on the constituent indazole and thiophene systems.

Visualization of the Core Scaffold

To effectively discuss functionalization, we must first visualize the foundational structure.

Caption: Core structure of 1H,4H,5H-thieno[2,3-g]indazole.

Part 1: Foundational C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forging carbon-carbon bonds between sp²-hybridized centers.[2] Its utility stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters. For the thieno[2,3-g]indazole scaffold, this reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at halogenated positions.

Catalytic System and Mechanistic Rationale

The reaction is catalyzed by a Palladium(0) species, typically generated in situ from a Pd(II) precatalyst. The choice of ligand is critical and dictates the efficiency of the catalytic cycle.

  • Catalysts : Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd(OAc)₂ are common precatalysts.[1][4] Pd(dppf)Cl₂ is often preferred for its robustness and effectiveness with a wide range of substrates.[1]

  • Ligands : For simple substrates, triphenylphosphine (PPh₃) is sufficient. However, for more challenging couplings involving heteroaryl halides or sterically hindered partners, electron-rich, bulky phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are superior. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.

  • Base : A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] An aqueous base in a biphasic system (e.g., dioxane/water) is a common and effective setup.[7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide Ar-X (e.g., Bromo-Thienoindazole) aryl_halide->oxidative_addition Substrate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Data for Suzuki Coupling on Indazole Systems
PrecursorBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8085[4]
5-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME8072[4]
3-Iodo-N-Boc-indazolePhenylboronic acidPd(PPh₃)₄ (5)2N Na₂CO₃Dioxane120 (MW)95[7]
3-Iodo-N-Boc-indazole3-Pyridylboronic acidPd(PPh₃)₄ (5)2N Na₂CO₃Dioxane120 (MW)88[7]
Protocol 1: Suzuki-Miyaura Arylation of a Halo-Thienoindazole

This representative protocol is adapted from established procedures for halo-indazoles.[4][7]

  • Reagent Preparation : To a microwave reaction vial or a Schlenk flask, add the halo-thieno[2,3-g]indazole (1.0 equiv), the desired arylboronic acid (1.5-2.0 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) to the vessel.

  • Solvent Addition : Add the solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or DME/H₂O in a 4:1 ratio).

  • Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction : Heat the mixture with stirring. For conventional heating, 80-100 °C for 8-12 hours is typical.[1] For microwave irradiation, 120 °C for 40 minutes can significantly accelerate the reaction.[7]

  • Workup : After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and even ammonia equivalents.[8][9] This reaction is indispensable for installing nitrogen-containing functional groups that are crucial for modulating the pharmacological properties of lead compounds.

Catalytic System and Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, the ligand and base selection are tailored for C-N bond formation.

  • Catalysts and Ligands : The development of this reaction is characterized by "generations" of ligands.[8] Early systems used simple phosphines, but modern protocols almost exclusively use bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, SPhos, RuPhos). These ligands are crucial for promoting the reductive elimination of the C-N bond, which is often the turnover-limiting step.[6]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[10][11] The choice of base can be critical and must be compatible with other functional groups in the molecule.

Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L-X oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido R-Pd(II)L-NR'₂ amine_coordination->pd_amido amine R'₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'₂ (Coupled Product) reductive_elimination->product aryl_halide Ar-X (e.g., Bromo-Thienoindazole) aryl_halide->oxidative_addition Substrate

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of a Halo-Thienoindazole

This protocol is a generalized procedure based on modern ligand systems.[6][11]

  • Inert Setup : To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the biarylphosphine ligand (e.g., Xantphos, 0.08 equiv), and the strong base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition : Add the halo-thieno[2,3-g]indazole (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent : Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction : Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching : After completion, cool the reaction to room temperature and quench carefully by adding water.

  • Extraction : Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine.

  • Purification : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the aminated product.

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling provides a powerful and direct route to synthesize aryl- and vinyl-alkynes.[12] This reaction is notable for its use of a dual-catalyst system, employing both palladium and copper.[13] For the thieno[2,3-g]indazole scaffold, this allows for the introduction of an alkyne handle, which is a versatile functional group for further transformations, such as click chemistry or conversion to other functionalities.

Catalytic System and Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.[12]

  • Palladium Cycle : Similar to other cross-couplings, a Pd(0) species undergoes oxidative addition with the aryl halide.

  • Copper Cycle : The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[14]

  • Catalysts : A palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ is used in conjunction with a copper(I) salt, most commonly copper(I) iodide (CuI).[12][15]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and to act as the solvent in many cases.

Protocol 3: Sonogashira Coupling of a Halo-Thienoindazole

This protocol is adapted from procedures used for the alkynylation of bromo- and iodoindazoles.[15]

  • Setup : To a Schlenk flask, add the halo-thieno[2,3-g]indazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv), and the copper co-catalyst (CuI, 0.10 equiv).

  • Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagents : Add an anhydrous amine solvent (e.g., Et₃N) followed by the terminal alkyne (1.5 equiv) via syringe.

  • Reaction : Stir the mixture at room temperature or with gentle heating (40-70 °C) until the starting material is consumed, as monitored by TLC. Reactions are often complete within 2-24 hours.[15]

  • Workup : Upon completion, remove the solvent under reduced pressure.

  • Purification : Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and filter through a short plug of silica gel to remove metal salts. Concentrate the filtrate and purify the crude product by column chromatography.

Part 4: Advanced Methods: Direct C-H Arylation

Direct C–H functionalization represents a more atom- and step-economical approach to biaryl synthesis, avoiding the need for pre-functionalized organometallic reagents.[16] For heterocycles like indazole, certain C-H bonds can be selectively activated and coupled with aryl halides. C-3 arylation of the indazole core has been demonstrated, providing a powerful alternative to traditional cross-coupling.[16]

Catalytic System and Rationale
  • Catalyst : These reactions often employ Pd(II) catalysts, such as Pd(OAc)₂, in combination with a specific ligand. For C-3 arylation of indazoles, a 1,10-phenanthroline (Phen) ligand has been shown to be effective.[16]

  • Solvent and Additives : The choice of solvent can be crucial for reactivity and selectivity. Solvents like toluene or chlorobenzene have proven effective. Notably, successful protocols have been developed that avoid the use of silver salt additives, which were previously thought necessary as halide scavengers.[16]

Synthetic Strategy Workflow

The overall approach to creating a library of thieno[2,3-g]indazole derivatives follows a logical sequence.

workflow cluster_coupling Catalytic Cross-Coupling start Precursor (e.g., Aminothiophene) core_synthesis Core Synthesis (e.g., Cyclization) start->core_synthesis thienoindazole Thieno[2,3-g]indazole Scaffold core_synthesis->thienoindazole functionalization Halogenation (e.g., NBS, NIS) thienoindazole->functionalization halo_derivative Halo-Thienoindazole functionalization->halo_derivative suzuki Suzuki-Miyaura (C-C) halo_derivative->suzuki buchwald Buchwald-Hartwig (C-N) halo_derivative->buchwald sonogashira Sonogashira (C-C alkyne) halo_derivative->sonogashira other Other Couplings halo_derivative->other end Diverse Library of Functionalized Analogs suzuki->end buchwald->end sonogashira->end other->end

Caption: General workflow for the synthesis of a thieno[2,3-g]indazole library.

Conclusion and Outlook

The cross-coupling synthesis of 1H,4H,5H-thieno[2,3-g]indazole derivatives is a field ripe for exploration. By leveraging well-established, robust catalytic systems such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently access a wide chemical space around this novel scaffold. The choice of catalyst, and particularly the ligand, is paramount to achieving high yields and broad substrate scope. As research progresses, the application of more advanced techniques like direct C-H activation will further streamline the synthesis of these promising molecules, accelerating their evaluation in drug discovery programs.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]

  • RSC Advances. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Arkivoc. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. Retrieved from [Link]

  • Chemical Science. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Molecules. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • ACS Omega. (n.d.). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Combinatorial Science. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. American Chemical Society. Retrieved from [Link]

  • Scientific Reports. (n.d.). Copper catalyzed synthesis of thiazole derivatives from enaminones, amines and CS₂. Nature. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Substituted Indazoles and Benzoisoxazoles via Pd-Catalyzed Cyclization Reactions. Retrieved from [Link]

  • Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Molecules. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. MDPI. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Palladium-catalyzed heterocycle synthesis from allenes. Thieme. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Thioamide synthesis via copper-catalyzed C–H activation. Royal Society of Chemistry. Retrieved from [Link]

  • Molecules. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Retrieved from [Link]

  • Chemical Society Reviews. (2021). Palladium-catalyzed cascade reactions involving C–C and C– X bond formation. Royal Society of Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles. Retrieved from [Link]

  • RSC Advances. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Semantic Scholar. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). 1H-Imidazol-4(5H)-ones and thiazol-4(5H)-ones as emerging pronucleophiles in asymmetric catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Retrieved from [Link]

  • Chinese Journal of Structural Chemistry. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • Organic Letters. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. American Chemical Society. Retrieved from [Link]

  • ChemistrySelect. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Wiley Online Library. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H,4H,5H-thieno[2,3-g]indazole

Welcome to the technical support center for the synthesis of 1H,4H,5H-thieno[2,3-g]indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1H,4H,5H-thieno[2,3-g]indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.

Proposed Synthetic Pathway

Currently, a standardized, high-yield synthesis of 1H,4H,5H-thieno[2,3-g]indazole is not widely documented in the literature. Therefore, we propose a plausible and robust multi-step synthetic route based on well-established named reactions. This pathway will serve as the framework for our troubleshooting guide.

Synthetic_Pathway A Tetrahydrothiopyran-4-one C 2-Amino-4,5-dihydrothieno[2,3-b]thiophene derivative A->C Gewald Reaction B Activated Nitrile (e.g., Malononitrile) + Sulfur B->C D Diazotization (NaNO2, HCl) C->D E Reduction (e.g., SnCl2/HCl) D->E F Hydrazine derivative E->F H 1H,4H,5H-thieno[2,3-g]indazole F->H Indazole Formation (Cyclization) G Cyclizing Agent (e.g., Formic Acid) G->H

Caption: Proposed synthetic pathway for 1H,4H,5H-thieno[2,3-g]indazole.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Gewald Aminothiophene Synthesis (Step 1)

Question: My initial Gewald reaction to form the 2-aminothiophene precursor is resulting in a low yield of the desired product. What factors could be contributing to this, and how can I optimize the reaction?

Answer:

The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, but its efficiency can be influenced by several factors.[1][2]

Potential Causes and Solutions:

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical for the initial Knoevenagel condensation.

    • Explanation: The base deprotonates the active methylene compound, initiating the condensation. The solvent affects the solubility of reactants and the stability of intermediates.

    • Solution: While morpholine or triethylamine in ethanol are common, consider exploring other base/solvent combinations. For instance, using a stronger base like sodium ethoxide in ethanol can sometimes improve yields, especially for less reactive ketones.[3] Aprotic solvents like DMF or DMSO can also be effective.

  • Inefficient Sulfur Reaction: The reaction of the Knoevenagel adduct with elemental sulfur can be sluggish.

    • Explanation: The mechanism of sulfur insertion is complex and can be the rate-limiting step.[4]

    • Solution: Ensure the elemental sulfur is finely powdered to maximize its surface area. Microwave irradiation has been reported to significantly reduce reaction times and improve yields in Gewald reactions by promoting the dissolution and reaction of sulfur.[2]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.

    • Explanation: Common side reactions include the formation of dimeric products or the further reaction of the aminothiophene product.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.

Experimental Protocol: Optimized Gewald Reaction

  • To a solution of tetrahydrothiopyran-4-one (1.0 equiv) and malononitrile (1.0 equiv) in ethanol, add a catalytic amount of a suitable base (e.g., morpholine, 0.1 equiv).

  • Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.

  • Add finely powdered elemental sulfur (1.1 equiv) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Problem 2: Inefficient Indazole Ring Formation (Step 3)

Question: The final cyclization step to form the 1H,4H,5H-thieno[2,3-g]indazole is giving a low yield. What are the likely reasons, and how can I improve the cyclization efficiency?

Answer:

The formation of the indazole ring, often through a reaction analogous to the Fischer indole synthesis, is a critical step that can be sensitive to reaction conditions.[5][6][7]

Potential Causes and Solutions:

  • Harsh Acidic Conditions: While acid catalysis is typically required, excessively strong acids or high temperatures can lead to decomposition of the starting material or the product.

    • Explanation: The fused thieno- aza-heterocyclic system may have limited stability under strongly acidic and high-temperature conditions.

    • Solution: A milder acid catalyst, such as acetic acid or p-toluenesulfonic acid, may be more effective than strong mineral acids like sulfuric acid. Running the reaction at the lowest effective temperature is also recommended.

  • Incomplete Cyclization: The intramolecular cyclization may not proceed to completion.

    • Explanation: The energy barrier for the cyclization might be high, or an unfavorable equilibrium may exist.

    • Solution: Increasing the reaction time or considering a different cyclizing agent could be beneficial. For example, using polyphosphoric acid (PPA) at a moderate temperature can sometimes promote challenging cyclizations.

  • Poor Solubility: The hydrazine precursor or the final product may have poor solubility in the reaction solvent, hindering the reaction rate.

    • Solution: Choose a solvent that can dissolve the reactants and products at the reaction temperature. High-boiling point aprotic solvents like diphenyl ether or Dowtherm A can be effective for high-temperature cyclizations, but care must be taken to avoid thermal decomposition.

Troubleshooting Workflow for Indazole Formation

Troubleshooting_Indazole_Formation Start Low Yield of 1H,4H,5H-thieno[2,3-g]indazole Check_Acid Evaluate Acid Catalyst and Concentration Start->Check_Acid Check_Temp Assess Reaction Temperature Start->Check_Temp Check_Solvent Verify Reactant/Product Solubility Start->Check_Solvent Optimize_Acid Test Milder Acids (e.g., Acetic Acid, p-TSA) Check_Acid->Optimize_Acid Optimize_Temp Lower Temperature and Increase Reaction Time Check_Temp->Optimize_Temp Optimize_Solvent Use High-Boiling Point Aprotic Solvent Check_Solvent->Optimize_Solvent Success Improved Yield Optimize_Acid->Success Optimize_Temp->Success Optimize_Solvent->Success

Caption: Workflow for troubleshooting low yield in the indazole formation step.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the synthesis of 1H,4H,5H-thieno[2,3-g]indazole?

A1: The most critical parameters are:

  • Temperature: Both the Gewald reaction and the final cyclization are temperature-sensitive. Careful control is necessary to avoid side reactions and decomposition.

  • Choice of Base and Acid: The selection of the appropriate base for the Gewald reaction and acid for the indazole formation is crucial for achieving high yields.

  • Purity of Intermediates: The purity of the 2-aminothiophene and hydrazine intermediates is vital for the success of the subsequent steps. Purification at each stage is highly recommended.

Q2: What are some common impurities I should expect, and how can I remove them?

A2:

  • In the Gewald Reaction: Unreacted starting materials and potential dimeric byproducts are common. These can often be removed by recrystallization or column chromatography on silica gel.

  • In the Final Product: Incompletely cyclized material and potential regioisomers (if the precursors are asymmetric) can be present. Purification of the final product, which is often a rigid, polycyclic aromatic compound, may require more advanced techniques such as preparative HPLC or sublimation.[8]

Q3: Are there any alternative synthetic strategies to consider?

A3: Yes, other approaches could include:

  • Building the thiophene ring onto a pre-existing indazole core: This could involve the Fiesselmann thiophene synthesis using an appropriately substituted indazole derivative.[3][9][10]

  • Intramolecular cyclization of a suitably substituted thiophene: A thiophene with an ortho-substituted side chain that can be converted into the pyrazole ring of the indazole system is another possibility.[11]

Quantitative Data Summary

ParameterRecommended RangeRationale
Gewald Reaction Temperature 50-80 °CBalances reaction rate with minimizing side reactions.
Gewald Reaction Time 2-12 hoursDependent on the reactivity of the starting materials.
Indazole Cyclization Temperature 100-180 °CHigher temperatures may be needed for cyclization but increase the risk of decomposition.
Acid Catalyst Concentration Catalytic to stoichiometricDepends on the chosen acid and the reactivity of the substrate.

References

  • Fiesselmann, H. (1952). Fiesselmann thiophene synthesis. Chemische Berichte, 85(9), 851-860.
  • Grokipedia. Fiesselmann thiophene synthesis. [Link]

  • Dong, G., et al. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Journal of the American Chemical Society, 144(37), 17066-17075. [Link]

  • Dong, G., et al. (2022). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. PMC. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sabnis, R. W. (2026). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC.
  • Dong, G., et al. (2020). C–H/C–C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. Journal of the American Chemical Society, 142(28), 12386-12394. [Link]

  • Semantic Scholar. Fiesselmann thiophene synthesis. [Link]

  • ResearchGate. Optimization of the cyclization reaction conditions. [Link]

  • Kim, M., & Gieskes, J. (2005). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology, 39(17), 6749-6755. [Link]

  • Reddy, C. K., et al. (2009). Novel Route to 2,3-Substituted Benzo[b]thiophenes via Intramolecular Radical Cyclization. The Journal of Organic Chemistry, 74(15), 5496-5501. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Engineered Science Publisher. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • Wang, J., et al. (2019). Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. Aerosol and Air Quality Research, 19(3), 515-531. [Link]

  • Wang, D., & An, Z. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry, 22(2), 344-360. [Link]

  • Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Beilstein Journals. Thiazole formation through a modified Gewald reaction. [Link]

  • Irgashev, R. A., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2364-2371. [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • ResearchGate. Techniques for purification of polycyclic aromatic hydrocarbons. [Link]

  • MDPI. Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. [Link]

  • Springer. Automated micro-solid-phase extraction clean-up of polycyclic aromatic hydrocarbons in food oils for analysis by gas chromatography. [Link]

  • ResearchGate. The synthesis of thieno[2',3':4,5]thieno[3,2-b]indole-2-carboxylic acids using the Fischer indolization reaction. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • MDPI. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. and nitro-substituted 2-arylbenzo[b]thiophens; new routes to 10H-[9]benzothieno[3,2-b]indoles. [Link]

  • ACS Omega. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. [Link]

  • PMC. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

  • Organic Chemistry Portal. Synthesis of S-Heterocycles. [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PMC. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PMC. Synthesis and structural features of thiophene-fused analogues of warped nanographene and quintuple helicene. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Substituted 2,3-Dihydrothieno(2,3-b)thiophenes via Intramolecular Michael Addition. [Link]

  • ACS Publications. Thiophene-Fused Heteroaromatic Systems Enabled by Internal Oxidant-Induced Cascade Bis-Heteroannulation. [Link]

  • ChemistryOpen. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. [Link]

  • MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]

  • Dyes and Pigments. Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. [Link]

  • MDPI. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. [Link]/1048)

Sources

Optimization

Optimizing temperature and solvent conditions for thieno[2,3-g]indazole derivatives

Overview Welcome to the Technical Support Center for the synthesis and optimization of thieno[2,3-g]indazole derivatives. These tricyclic pyrazole-based scaffolds are highly valued in drug discovery, functioning as , , a...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for the synthesis and optimization of thieno[2,3-g]indazole derivatives. These tricyclic pyrazole-based scaffolds are highly valued in drug discovery, functioning as , , and . This guide addresses the critical thermodynamic and kinetic challenges encountered during the construction and functionalization of the thieno[2,3-g]indazole core, providing field-proven troubleshooting strategies.

Troubleshooting Guides & FAQs

Q1: What are the optimal solvent and temperature conditions for the primary cyclization of the thieno[2,3-g]indazole core? A: The standard cyclization involves reacting a 5-methylenebenzo[b]thiophen-4(5H)-one derivative with hydrazine hydrate. The optimal condition is. Causality: Anhydrous ethanol is uniquely suited here because it acts as an amphiphilic medium—it dissolves the lipophilic thiophene precursor while remaining fully miscible with the highly polar hydrazine hydrate. The boiling point of ethanol (78°C) provides the exact thermal energy required to overcome the activation barrier for the initial nucleophilic attack of hydrazine onto the enone system, followed by intramolecular condensation. Lower temperatures stall the reaction at the uncyclized hydrazone intermediate, while higher-boiling solvents can lead to thermal degradation.

Q2: I am observing low yields and incomplete cyclization when attempting to form 4,5-dihydro-1H-thieno[2,3-g]indazole. How can I optimize this? A: Incomplete cyclization is typically a kinetic issue related to solvent hydration or insufficient thermal transfer. Causality & Solution: Ensure your ethanol is strictly anhydrous. The condensation step releases water as a byproduct. If the solvent already contains water, Le Chatelier's principle dictates that the equilibrium will shift backward, hindering the final dehydration step required to form the pyrazole ring. If the reaction still stalls, extending the reflux time or adding a catalytic amount of glacial acetic acid (1 mol%) can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the cyclization.

Q3: For downstream functionalization (e.g., N-alkylation or converting amides to thioamides), which solvents and temperatures are recommended? A: For N-alkylation or attachment of substituents to the pyrazole nitrogen, polar solvent mixtures such as at room temperature to reflux are highly effective. For harsher transformations, such as converting amides to thioamides,. Causality: DMF/Methanol mixtures provide excellent solubility for the rigid tricyclic core while stabilizing the transition state during nucleophilic substitutions. Diglyme is specifically chosen for thioamide conversion because its high boiling point accommodates the 90–120°C thermal window required to activate thionation reagents, while its ether oxygens help stabilize the intermediates without reacting with them.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the yield of the thieno[2,3-g]indazole core, synthesizing data from established patent literature and empirical optimization.

Reaction StepSolventTemperatureTimeYield / OutcomeCausal Mechanism
Cyclization Anhydrous Ethanol78°C (Reflux)2 h>85% (Optimal) Ideal thermal energy; water byproduct easily displaced.
Cyclization Aqueous Ethanol78°C (Reflux)2 h40-50%Excess water shifts equilibrium, stalling dehydration.
N-Alkylation DMF / Methanol25°C - 65°C4-6 hGood Polar environment stabilizes the charged transition state.
Thionation Diglyme90-120°C1-2 hHigh High B.P. activates thionation reagent; aprotic nature prevents side reactions.

Standardized Experimental Protocol

To ensure reproducibility and self-validation, follow this step-by-step methodology for the synthesis of 3,3a,4,5-tetrahydro-2H-thieno[2,3-g]indazole .

Step 1: Preparation of the Reaction Mixture

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.2 g of the precursor (6,7-dihydro-5-methylenebenzo[b]thiophen-4(5H)-one) to the flask.

  • Suspend the precursor in 20.0 mL of strictly anhydrous ethanol . Self-validation check: The precursor should partially dissolve at room temperature, forming a suspension.

Step 2: Reagent Addition and Cyclization 4. Add 0.40 g of hydrazine hydrate dropwise to the stirring mixture. 5. Gradually heat the reaction mixture to reflux (78°C) using an oil bath. 6. Maintain reflux for exactly 2 hours. Self-validation check: The solution should transition to a homogeneous state, often accompanied by a subtle color change, indicating the successful formation of the tricyclic core.

Step 3: Workup and Isolation 7. Remove the flask from the heat source and allow it to cool to room temperature. 8. Pour the cooled reaction mixture into 50 mL of ice-cold distilled water. This sudden shift in polarity forces the hydrophobic thieno[2,3-g]indazole product to precipitate or separate. 9. Extract the aqueous mixture with diethyl ether (3 x 20 mL). 10. Wash the combined ether extracts sequentially with water (20 mL) and saturated brine (20 mL) to remove unreacted hydrazine and residual ethanol. 11. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate in vacuo to yield the crude 3,3a,4,5-tetrahydro-2H-thieno[2,3-g]indazole.

Workflow & Pathway Visualization

The following diagram illustrates the synthetic workflow and the downstream pharmacological targeting of thieno[2,3-g]indazole derivatives.

G N1 Precursor: 6,7-Dihydrobenzo[b]thiophen-4(5H)-one N2 Intermediate: 5-Methylene Derivative N1->N2 Aminomethylation (Ac2O, 90-122°C) N3 Cyclization: Hydrazine Hydrate, EtOH, Reflux (78°C) N2->N3 Nucleophilic Attack N4 Core Scaffold: 4,5-Dihydro-1H-thieno[2,3-g]indazole N3->N4 Condensation (-H2O) N5 Functionalization: N-Alkylation / Amidation (DMF/MeOH) N4->N5 Derivatization (Polar/Aprotic Solvents) N6 Target Application: CB1/CB2 Ligands & Arthropodicides N5->N6 Bio-evaluation

Synthetic workflow and application pathway for thieno[2,3-g]indazole derivatives.

References

  • European Patent Office. (1990). Substituted indazole arthropodicides (EP 0363051 A1). Retrieved from

  • European Patent Office. (1996). Fused Tricyclic Heteroaromatic Derivatives as Dopamine Receptor Subtype Ligands (EP 0 724 572 B1). Retrieved from

  • Murineddu, G., et al. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. MDPI. Retrieved from

Troubleshooting

Reducing unwanted side products during 1H,4H,5H-thieno[2,3-g]indazole reactions

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1H,4H,5H-thieno[2,3-g]indazoles. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-tested solutions to help you minimize unwanted side products and optimize your reaction outcomes.

Introduction to Synthetic Challenges

The synthesis of the 1H,4H,5H-thieno[2,3-g]indazole core, a valuable scaffold in medicinal chemistry, typically involves the construction of the pyrazole ring onto a pre-existing tetrahydro- or dihydro-thiophenone framework. While several synthetic routes can be envisioned, a common and effective strategy is the reaction of a β-ketoester or a related activated carbonyl derivative of a thiophene precursor with hydrazine. However, this seemingly straightforward cyclization can be prone to side reactions, leading to mixtures of products and complicating purification. This guide will focus on troubleshooting the common issues arising from this synthetic approach.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Isomeric Byproducts and Regioselectivity Issues

Question: My reaction is producing a mixture of isomeric indazoles, and the desired 1H,4H,5H-thieno[2,3-g]indazole is not the major product. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted indazoles. In the context of thieno[2,3-g]indazoles, this often arises from the reaction of an unsymmetrical β-dicarbonyl-substituted thiophene with hydrazine. The hydrazine can attack either of the two carbonyl groups, leading to two possible cyclization pathways and, consequently, two different regioisomers.

Causality and Mechanistic Insight: The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The initial nucleophilic attack of hydrazine is the rate-determining step for the formation of the respective hydrazone intermediates, which then cyclize.

Troubleshooting Strategies:

  • Substrate Modification: If possible, start with a symmetrical thiophene precursor to avoid ambiguity in the cyclization step.

  • Protecting Group Strategy: Temporarily protect one of the carbonyl groups to force the initial reaction with hydrazine to occur at the desired position.

  • Reaction Conditions Optimization:

    • pH Control: The pH of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby affecting the rate of attack at each carbonyl. A systematic screening of pH is recommended.

    • Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the initial nucleophilic attack, favoring the kinetically controlled product.

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Experiment with a range of solvents from polar protic (e.g., ethanol, methanol) to aprotic (e.g., THF, dioxane).

Experimental Protocol: pH Screening for Improved Regioselectivity

  • Set up a series of small-scale reactions in parallel.

  • Dissolve the β-dicarbonyl thiophene precursor in a suitable solvent (e.g., ethanol).

  • Adjust the pH of each reaction mixture using small amounts of acid (e.g., acetic acid) or base (e.g., sodium acetate). Aim for a range of pH values (e.g., 4, 5, 6, 7, 8).

  • Add hydrazine hydrate to each reaction vessel.

  • Stir the reactions at a constant temperature and monitor the progress by TLC or LC-MS.

  • Analyze the product ratio in each reaction to identify the optimal pH for the desired isomer.

Issue 2: Incomplete Cyclization and Formation of Hydrazone Intermediate

Question: My reaction seems to stall at the hydrazone intermediate, with very little of the desired cyclized thienoindazole being formed. What could be the problem?

Answer: The formation of a stable hydrazone intermediate that fails to cyclize is a frequent obstacle. This indicates that the initial condensation reaction is successful, but the subsequent intramolecular cyclization is kinetically or thermodynamically unfavorable under the current conditions.

Causality and Mechanistic Insight: The cyclization step involves the nucleophilic attack of the second nitrogen of the hydrazine moiety onto the remaining carbonyl group (or its enol/enamine equivalent), followed by dehydration. This process can be hindered by several factors:

  • Steric Hindrance: Bulky substituents near the reacting centers can impede the intramolecular cyclization.

  • Electronic Effects: Electron-withdrawing groups on the thiophene ring can deactivate the carbonyl group, making it less electrophilic and thus less susceptible to nucleophilic attack.

  • Unfavorable Conformation: The hydrazone intermediate may adopt a conformation that is not conducive to cyclization.

Troubleshooting Strategies:

  • Acid Catalysis: The cyclization step is often acid-catalyzed. The addition of a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid can promote the reaction by activating the carbonyl group.

  • Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to proceed. However, be mindful of potential decomposition of starting materials or products at elevated temperatures.

  • Dehydrating Conditions: The final step of the cyclization is the elimination of water. Employing a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the cyclized product.

Experimental Protocol: Acid-Catalyzed Cyclization of Hydrazone Intermediate

  • Isolate the stable hydrazone intermediate from the initial reaction mixture.

  • Dissolve the hydrazone in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to collect water.

  • Monitor the reaction by TLC or LC-MS until the hydrazone is consumed.

  • Work up the reaction and purify the desired thienoindazole.

Issue 3: Formation of Aromatized/Oxidized Byproducts

Question: I am observing the formation of a significant amount of the fully aromatized thieno[2,3-g]indazole, whereas my target is the 1H,4H,5H-tetrahydro version. How can I prevent this?

Answer: The partial or complete aromatization of the newly formed indazole ring or the thiophene ring is a potential side reaction, especially if the reaction is run under harsh conditions or exposed to air for prolonged periods.

Causality and Mechanistic Insight: The dihydro- or tetrahydro-thienoindazole product can be susceptible to oxidation, particularly at elevated temperatures and in the presence of an oxidant (which can be atmospheric oxygen). The driving force for this side reaction is the formation of a more stable, fully aromatic system.

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Lower Reaction Temperature: Use the lowest possible temperature that allows for efficient cyclization.

  • Control of Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Choice of Reagents: Be cautious with reagents that can act as oxidants. If the synthesis involves a step that could introduce an oxidizing agent, consider alternative reagents.

Visualization of Key Processes

Diagram 1: General Synthetic Pathway and Potential Pitfalls

G cluster_0 Starting Materials cluster_1 Reaction Stages cluster_2 Common Side Products Thiophene Precursor Thiophene Precursor Hydrazone Formation Hydrazone Formation Thiophene Precursor->Hydrazone Formation Hydrazine Hydrazine Hydrazine->Hydrazone Formation Cyclization Cyclization Hydrazone Formation->Cyclization Isomeric Indazole Isomeric Indazole Hydrazone Formation->Isomeric Indazole Poor Regioselectivity Uncyclized Hydrazone Uncyclized Hydrazone Hydrazone Formation->Uncyclized Hydrazone Incomplete Reaction Desired Product Desired Product Cyclization->Desired Product Aromatized Byproduct Aromatized Byproduct Desired Product->Aromatized Byproduct Oxidation

Caption: Synthetic pathway and common side reactions.

Quantitative Data Summary

IssueKey ParameterRecommended Range/ConditionExpected Outcome
Regioselectivity pH4 - 8 (screened)Improved ratio of desired isomer
Temperature25 - 80 °CPotentially favors kinetic product at lower temps
Incomplete Cyclization Acid Catalyst (e.g., p-TsOH)0.05 - 0.2 equivalentsDrives reaction to completion
TemperatureReflux (with monitoring)Overcomes activation energy barrier
Aromatization AtmosphereInert (N₂ or Ar)Minimizes oxidation
Reaction TimeMonitored to completionReduces byproduct formation

Conclusion

The successful synthesis of 1H,4H,5H-thieno[2,3-g]indazoles with minimal side products hinges on a careful consideration of the reaction mechanism and the optimization of key reaction parameters. By understanding the potential pitfalls of regioselectivity, incomplete cyclization, and unwanted aromatization, researchers can strategically design their experiments to favor the formation of the desired product. This guide provides a starting point for troubleshooting common issues, but it is important to remember that the optimal conditions will be specific to the particular substrate and should be determined empirically.

References

While specific literature on the side products of 1H,4H,5H-thieno[2,3-g]indazole synthesis is not abundant, the principles outlined in this guide are derived from well-established knowledge in heterocyclic chemistry. For further reading on the synthesis of indazoles and related heterocyclic systems, the following resources are recommended:

  • General Indazole Synthesis Reviews: Comprehensive reviews on indazole synthesis provide a strong foundation for understanding the reaction mechanisms and potential side reactions. These can be found in major organic chemistry journals.
  • Fischer Indole Synthesis: The principles of acid-catalyzed cyclization and control of regioselectivity in the Fischer indole synthesis are highly relevant to the cyclization step in thienoindazole form
  • Thiophene Chemistry: Understanding the reactivity of the thiophene ring is crucial for designing appropriate starting materials and anticipating potential side reactions involving the sulfur heterocycle.

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns for 1H,4H,5H-thieno[2,3-g]indazole Identification: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Mass Spectrometry The 1H,4H,5H-thieno[2,3-g]indazole molecule (Chemical Formula: C₉H₆N₂S, Monoisotopic M...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Mass Spectrometry

The 1H,4H,5H-thieno[2,3-g]indazole molecule (Chemical Formula: C₉H₆N₂S, Monoisotopic Mass: 174.0252 Da) represents a highly specialized tricyclic scaffold fusing a thiophene ring with an indazole core. Because this structural motif is increasingly explored in medicinal chemistry for its unique electronic properties and target-binding capabilities, unambiguous structural characterization is paramount.

This guide provides a critical comparison of mass spectrometry (MS) platforms—specifically Electrospray Ionization High-Resolution Tandem Mass Spectrometry (ESI-HRMS/MS) versus Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS)—for the definitive identification of the thieno[2,3-g]indazole scaffold.

Comparative Analysis of Mass Spectrometry Platforms

To achieve absolute structural confidence, researchers must choose the appropriate ionization technique. The choice of platform dictates the type of molecular ion generated and the subsequent fragmentation logic.

  • ESI-HRMS/MS (Soft Ionization): Ideal for polar derivatives. ESI primarily generates the protonated molecular ion [M+H]+ at m/z 175.0324. The inherent sensitivity of ESI makes it indispensable for confirming exact molecular weights and identifying collision-induced fragmentation (CID) patterns [1][1]. High mass accuracy (<5 ppm) allows for the exact determination of elemental composition, which is critical when distinguishing sulfur-containing fragments from isobaric interferences.

  • GC-EI-MS (Hard Ionization): Operates at a standard 70 eV, stripping an electron to form the radical cation M+∙ at m/z 174.0252. EI provides highly reproducible, library-matchable fragmentation patterns [2][2]. While it requires the analyte to be volatile and thermally stable, it forces deep skeletal cleavage that ESI-CID often cannot achieve.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind the fragmentation of 1H,4H,5H-thieno[2,3-g]indazole requires dissecting the bond dissociation energies of its fused rings.

The Indazole Core Dynamics

The pyrazole-fused benzene ring (indazole) is typically the first to yield under collision energy. The N-N bond is the weakest link in the tricyclic system. A hallmark of indazole fragmentation is the alpha-cleavage of the pyrazole ring, leading to the expulsion of neutral nitrogen gas (N₂, -28.0061 Da) or hydrogen cyanide (HCN, -27.0109 Da) [1][1]. In tandem MS, the formation of methylidene-indazolium or acylium-indazole ions is frequently observed as stable downstream products [3][2].

The Thiophene Core Dynamics

The thiophene ring requires higher activation energy to fragment. Cleavage of the C-S bonds typically results in the characteristic loss of a thioformyl radical (CHS•, -44.9800 Da) or acetylene (C₂H₂, -26.0157 Da) [4][3]. When analyzing complex petroleum or synthetic matrices, atmospheric pressure chemical ionization (APCI) or ESI can be used to generate predominant [M+H]+ ions for thiophenes, followed by targeted CID to force these specific losses [5][4].

The Self-Validating Isotopic Signature

Because the thieno[2,3-g]indazole scaffold contains a sulfur atom, every sulfur-retaining fragment possesses a built-in validation mechanism: the ³⁴S isotopic peak. Sulfur naturally occurs as ³²S (95.02%) and ³⁴S (4.21%). Therefore, any fragment ion containing the intact thiophene ring must exhibit an [M+2] peak at approximately 4.4% the intensity of the monoisotopic peak [4][3]. If this ratio is absent, the fragment has lost the sulfur atom (e.g., via CHS• loss).

Fragmentation_Logic MolIon Molecular Ion [M+H]+ m/z 175.0324 IndazoleCleavage Indazole Ring Cleavage Primary Pathway MolIon->IndazoleCleavage CID (15-30 eV) ThiopheneCleavage Thiophene Ring Cleavage Secondary Pathway MolIon->ThiopheneCleavage CID (20-40 eV) Frag1 m/z 147.0263 Loss of N2 (-28 Da) IndazoleCleavage->Frag1 Frag2 m/z 130.0525 Loss of CHS (-45 Da) ThiopheneCleavage->Frag2 Core Stable Fused Core Structural Confirmation Frag1->Core Frag2->Core

Logical relationship of collision-induced fragmentation pathways for the thienoindazole scaffold.

Quantitative Data & Expected Fragmentation Signatures

The following table summarizes the theoretical mass spectrometry data for the 1H,4H,5H-thieno[2,3-g]indazole core, comparing the expected ions across both platforms.

Fragmentation EventESI-HRMS/MS ( [M+H]+ ) Expected m/zGC-EI-MS ( M+∙ ) Expected m/zMechanistic Rationale³⁴S Signature Present?
Intact Molecular Ion 175.0324174.0252Survival of the tricyclic core.Yes (~4.4% [M+2])
Loss of N₂ (-28 Da)147.0263146.0190Cleavage of the pyrazole N-N bond.Yes (~4.4%[M+2])
Loss of HCN (-27 Da)148.0215147.0143Alternative pyrazole ring opening.Yes (~4.4% [M+2])
Loss of CHS• (-45 Da)130.0525129.0452High-energy cleavage of thiophene C-S.No (Sulfur lost)
Loss of C₂H₂ (-26 Da)149.0167148.0095Contraction of the thiophene ring.Yes (~4.4% [M+2])

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be strictly adhered to when analyzing thieno[2,3-g]indazole derivatives.

Protocol A: ESI-HRMS/MS Workflow (Self-Validating System)
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation. Final concentration should be ~1 µg/mL.

  • Ionization Optimization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Precursor Isolation: Isolate the [M+H]+ ion at m/z 175.0324 using a narrow quadrupole isolation window (0.5 Da) to prevent isobaric interference.

  • Energy Stepping (Causality Check): Apply a collision energy (CE) ramp from 15 eV to 45 eV.

    • Validation Check: At 15-20 eV, monitor for the primary loss of N₂ (m/z 147.0263). At >30 eV, monitor for the secondary loss of CHS• (m/z 130.0525).

  • Isotopic Validation: Extract the chromatogram for m/z 177.0282 (the ³⁴S isotope of the precursor). Ensure the Area Under the Curve (AUC) is exactly 4.2% - 4.6% of the monoisotopic peak.

Protocol B: GC-EI-MS Fingerprinting
  • Sample Preparation: Dissolve the analyte in GC-grade Dichloromethane (DCM). Do not use protic solvents.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Ramp the oven from 80°C to 280°C at 15°C/min.

  • Hard Ionization: Set the electron ionization energy strictly to 70 eV. Set the ion source temperature to 230°C.

  • Data Acquisition: Scan from m/z 50 to 300. The resulting spectrum should yield a base peak (100% relative abundance) corresponding either to the M+∙ (m/z 174) or the [M−N2​]+∙ fragment (m/z 146), depending on the specific thermal stability of the substituted derivative.

MS_Workflow Start Sample Preparation 1H,4H,5H-thieno[2,3-g]indazole ESI ESI-HRMS/MS Soft Ionization ([M+H]+) Start->ESI EI GC-EI-MS Hard Ionization (M+•) Start->EI Data Data Acquisition & Mass Defect Analysis ESI->Data EI->Data Frag Fragmentation Analysis (CID vs. 70eV) Data->Frag Val Cross-Validation Isotopic Pattern Confirmation Frag->Val

Experimental workflow for the MS analysis and cross-validation of thieno[2,3-g]indazole.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids ResearchGate [Link][2]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry Analytical Chemistry (ACS Publications)[Link][4]

Sources

Comparative

Comparative Guide: IR Spectroscopy Modalities for the Characterization of 1H,4H,5H-thieno[2,3-g]indazole

Executive Summary The compound 1H,4H,5H-thieno[2,3-g]indazole (CAS: 35635-88-2) is a specialized tricyclic building block featuring a pyrazole ring fused to a partially saturated thiophene system. This unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H,4H,5H-thieno[2,3-g]indazole (CAS: 35635-88-2) is a specialized tricyclic building block featuring a pyrazole ring fused to a partially saturated thiophene system. This unique structural scaffold is highly relevant in medicinal chemistry, particularly in the development of cannabinoid CB1/CB2 receptor ligands and anti-obesity therapeutics[1].

Accurate infrared (IR) spectroscopic characterization is critical for confirming the structural integrity of this compound. The analyst must confidently distinguish the aza-aromatic N-H functionalities of the indazole core from the thiophene ring vibrations and the aliphatic C-H stretches of the dihydro bridge. This guide objectively compares the two primary IR modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR —providing reference absorption bands, comparative performance data, and self-validating experimental protocols designed for rigorous structural elucidation.

Spectral Fingerprint: Theoretical and Empirical Band Assignments

The IR spectrum of 1H,4H,5H-thieno[2,3-g]indazole is a composite of its three distinct structural domains. Understanding the origin of these bands allows for the precise identification of the molecule and the detection of potential synthetic impurities.

Table 1: Characteristic IR Absorption Bands for the 1H,4H,5H-thieno[2,3-g]indazole Scaffold

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Pyrazole Ring N-H Stretch3150 – 3000 (Broad)Confirms the 1H-indazole tautomeric core; broadens due to solid-state H-bonding[2].
Thiophene Ring Aromatic C-H Stretch~3100Differentiates aromatic protons from the saturated bridge[3].
Aliphatic Bridge sp³ C-H Stretch2950 – 2850Confirms the 4H,5H-dihydro saturation connecting the ring systems.
Aromatic System C=C / C=N Stretch1620 – 1450 (Sharp)Validates the conjugated bicyclic framework of the indazole core[2].
Thiophene Ring In-plane C-H Def.1250 – 1050Characteristic fingerprint region for substituted thiophenes[3].
Thiophene Ring Out-of-plane Def.900 – 650Identifies the specific substitution/fusion pattern on the sulfur ring[3].

(Note: Gas-phase studies of the parent indazole core show that removing intermolecular interactions can shift these frequencies by an average of 24 cm⁻¹ compared to theoretical models, highlighting the importance of standardized solid-state sample preparation[4].)

Modality Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

When characterizing solid heterocyclic compounds, the choice of sample introduction directly impacts spectral fidelity. ATR-FTIR relies on an evanescent wave penetrating the sample, while Transmission FTIR passes the beam entirely through a dispersed sample matrix.

Table 2: Performance and Suitability Matrix

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct application)Extensive (Precise grinding and pressing)
Sample Recovery High (Non-destructive, easily recovered)Low (Irreversibly mixed with KBr matrix)
Baseline Fidelity Moderate (Requires algorithmic ATR correction)High (Assuming the pellet is perfectly transparent)
High-Frequency Sensitivity Lower (Shallow penetration depth at >3000 cm⁻¹)High (Uniform beam transmission across all ranges)
Optimal Use Case Rapid screening, routine QA/QC, polymorph checksPublication-grade spectra, resolving complex N-H bands

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The workflows below are designed not just to generate a spectrum, but to ensure the resulting data is free of physical artifacts and environmental contamination.

IR_Workflow Start 1H,4H,5H-thieno[2,3-g]indazole Solid Sample ATR_Path ATR-FTIR Modality Start->ATR_Path KBr_Path KBr Transmission Modality Start->KBr_Path ATR_Prep Direct Application to Diamond Crystal ATR_Path->ATR_Prep KBr_Prep Grind with Anhydrous KBr & Press Pellet KBr_Path->KBr_Prep ATR_Val Validation: Pressure Optimization (Evanescent Wave Contact) ATR_Prep->ATR_Val KBr_Val Validation: Pellet Transparency (Minimize Christiansen Effect) KBr_Prep->KBr_Val Data_Acq Spectral Acquisition & Baseline Correction ATR_Val->Data_Acq KBr_Val->Data_Acq

Fig 1: Comparative workflow for ATR-FTIR and KBr Transmission FTIR sample preparation.

Protocol A: ATR-FTIR Analysis (Preferred for Rapid Screening)
  • System Validation (Background Acquisition): Clean the diamond crystal with high-purity isopropanol and acquire a background spectrum in ambient air.

    • Causality: The background scan acts as a self-validation step. It mathematically subtracts ambient atmospheric contributions (H₂O vapor and CO₂) from the final spectrum, ensuring baseline trustworthiness.

  • Sample Application: Place 1-2 mg of 1H,4H,5H-thieno[2,3-g]indazole directly onto the center of the crystal.

  • Pressure Optimization: Engage the pressure anvil until the software indicates optimal contact (typically ~80-100 units depending on the manufacturer).

    • Causality: The IR evanescent wave only penetrates 0.5–2 µm into the solid sample. Insufficient pressure leads to poor optical contact, resulting in artificially weak signals. This is particularly detrimental in the high-frequency N-H/C-H stretching region (3150–2850 cm⁻¹) where the penetration depth is at its shallowest.

  • Data Processing: Apply an ATR correction algorithm post-acquisition.

    • Causality: Because penetration depth is wavelength-dependent, lower wavenumbers absorb more strongly than higher ones. ATR correction normalizes the spectrum, allowing direct comparison with standard transmission libraries.

Protocol B: Transmission FTIR via KBr Pellet (Preferred for High-Resolution Baselines)
  • Matrix Desiccation: Ensure spectroscopic-grade KBr is dried at 105°C for at least 2 hours prior to use, and store it in a desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretching band at ~3400 cm⁻¹ that will completely mask the critical N-H stretch (3150-3000 cm⁻¹) of the indazole's pyrazole ring[2]. A flat baseline at 3400 cm⁻¹ validates the dryness of the matrix.

  • Matrix Grinding: Grind ~1 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar until a fine, uniform powder is achieved (approx. 2-3 minutes of continuous grinding).

    • Causality: Improper grinding leaves sample particle sizes larger than the analytical IR wavelengths. This causes the Christiansen effect (asymmetric scattering), which severely distorts the baseline and artificially broadens peak shapes.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under 10 tons of force under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque micro-fractures in the resulting pellet. A visually transparent pellet validates that maximum IR beam transmission will be achieved.

  • Acquisition: Place the transparent pellet in the beam path and acquire the spectrum (typically 32 scans at 4 cm⁻¹ resolution).

References

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem.
  • The Infrared Absorption Spectra of Thiophene Derivatives. NII.
  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. MDPI.
  • Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment. RSC Publishing.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H,4H,5H-thieno[2,3-g]indazole

Advanced Safety and Operational Guide: Handling 1H,4H,5H-thieno[2,3-g]indazole As a highly potent tricyclic pyrazole-based scaffold, 1H,4H,5H-thieno[2,3-g]indazole (also referred to as 4,5-dihydro-1H-thieno[2,3-g]indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 1H,4H,5H-thieno[2,3-g]indazole

As a highly potent tricyclic pyrazole-based scaffold, 1H,4H,5H-thieno[2,3-g]indazole (also referred to as 4,5-dihydro-1H-thieno[2,3-g]indazole; CAS: 35635-88-2) requires rigorous handling protocols. It is a critical intermediate in the synthesis of cannabinoid CB1/CB2 receptor ligands (such as NESS038C6) and 5-HT2C receptor agonists [1]. Because these derivatives are explicitly engineered to cross the blood-brain barrier and modulate central nervous system (CNS) pathways, and due to documented evaluations of thienoindazole derivatives as fertility control agents [2], this compound must be handled as a highly potent active pharmaceutical ingredient (HPAPI) with suspected reproductive and neurological toxicity.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to ensure absolute operational safety.

Risk Assessment & Hazard Profile

Before initiating any workflow, personnel must understand the physical and biological properties that dictate the required safety countermeasures.

Hazard ParameterValue / CharacteristicOperational Implication
Target Receptors CB1/CB2, 5-HT2CNeurological Hazard: Requires strict inhalation control to prevent systemic CNS exposure[1].
Reproductive Toxicity Suspected (Fertility control)OEB 4 Equivalent: Must be handled with protocols designed for reproductive hazards [2].
Lipophilicity High (CNS penetrant)Dermal Hazard: Rapid skin absorption; strict barrier protection required, especially in solution.
Physical State Fine crystalline powderAerosolization Risk: High risk of static "fly-away" during weighing and dispensing.

Core PPE Requirements & Scientific Causality

Do not treat this compound as a standard organic intermediate. The following Personal Protective Equipment (PPE) matrix is mandatory.

  • Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with HEPA filters, or a fit-tested N95/P100 half-mask respirator.

    • Causality: The compound is a dry powder with potent neuromodulatory potential. Inhalation of even microgram quantities of aerosolized particulates during transfer can lead to immediate systemic absorption across the alveolar membrane.

  • Dermal Protection: Double-layer nitrile gloves (minimum 5 mil thickness per layer) with extended cuffs, paired with disposable Tyvek® sleeves over a fluid-resistant lab coat.

    • Causality: The tricyclic scaffold is highly lipophilic to facilitate CNS penetration. If dissolved in common laboratory solvents (e.g., DMSO, DMF, or DCM), the solvent acts as a permeation enhancer, drastically increasing skin absorption rates. Double gloving creates a self-validating system: if the outer glove is contaminated or compromised, it can be immediately doffed without breaching the primary dermal barrier.

  • Ocular Protection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses lack orbital seals. Goggles prevent mucosal absorption of aerosolized powders or micro-splashes during solubilization.

Experimental Protocols: Safe Handling & Disposal

The following step-by-step methodologies ensure that exposure risks are mitigated at the source.

Protocol A: Safe Weighing and Solubilization
  • Containment Verification: Ensure the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC) is operational. Self-Validation: Verify the inward face velocity is between 0.4–0.5 m/s using the digital monitor before unsealing the compound.

  • Static Elimination: Pass an anti-static bar or zero-stat gun over the balance pan, spatulas, and the sealed chemical vial.

    • Causality: Fine organic powders hold static charges. Eliminating this charge prevents "fly-away" aerosolization when the vial is opened, keeping the powder contained.

  • Dispensing: Weigh the required mass onto a tared, anti-static weigh boat. Never transfer dry powder across the open laboratory.

  • In-Situ Solubilization: To minimize handling of the dry powder, add the primary solvent (e.g., DMSO) directly to the weigh boat, or transfer the powder to a pre-tared amber glass vial inside the VBE before adding the solvent.

    • Causality: Thieno-indazole derivatives can be light-sensitive; amber vials prevent photo-degradation. Solubilizing inside the VBE eliminates the risk of powder aerosolization during transport.

  • Sealing and Decontamination: Cap the vial with a PTFE-lined septum immediately. Wipe the exterior of the sealed vial with a lint-free wipe dampened with 70% Isopropanol before removing it from the containment zone.

Protocol B: Decontamination and Spill Response
  • Powder Spills (< 50 mg): Do not sweep or use a standard vacuum. Gently cover the spill with absorbent pads dampened with ethanol or isopropanol.

    • Causality: Wetting the powder solubilizes and traps it, preventing it from becoming airborne during cleanup.

  • Surface Decontamination: Wash the contaminated VBE surface with a 10% sodium hypochlorite (bleach) solution, leave for 15 minutes, and follow with a sterile water rinse.

    • Causality: Oxidizing agents like hypochlorite effectively degrade the electron-rich thiophene and pyrazole rings, neutralizing the compound's biological activity.

  • Waste Segregation: Place all contaminated wipes, outer gloves, and disposable sleeves into a clearly labeled, sealable hazardous waste bag. Dispose of strictly as "Hazardous Organic Solid Waste - Biologically Active."

Operational Workflow Visualization

Workflow Start Risk Assessment & VBE Verification PPE Don PPE: PAPR, Double Nitrile, Tyvek Sleeves Start->PPE Proceed Weighing Primary Containment: Anti-Static Dispensing PPE->Weighing Enter Zone Solubilization Solubilization: In-Situ Solvent Addition Weighing->Solubilization Controlled Transfer Decon Decontamination: Solvent Wipe & Bleach Solubilization->Decon Post-Task Disposal Waste Disposal: Incineration Protocol Decon->Disposal Waste Stream

Operational workflow for the safe handling and disposal of 1H,4H,5H-thieno[2,3-g]indazole.

References

  • Title: Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction Source: Molecules (MDPI) URL: [Link]

  • Title: Contraceptive properties of nitrogen/oxygen/sulphur donor heterocyclic compounds Source: Rasayan Journal of Chemistry URL: [Link]

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